Durantoside I
Description
Structure
2D Structure
Properties
CAS No. |
53526-67-3 |
|---|---|
Molecular Formula |
C26H32O13 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C26H32O13/c1-25(33)16(38-17(28)9-8-13-6-4-3-5-7-13)10-26(34)14(22(32)35-2)12-36-24(21(25)26)39-23-20(31)19(30)18(29)15(11-27)37-23/h3-9,12,15-16,18-21,23-24,27,29-31,33-34H,10-11H2,1-2H3/t15-,16+,18-,19+,20-,21-,23+,24+,25+,26+/m1/s1 |
InChI Key |
YRARGBWFOYODHQ-ISBSIBOYSA-N |
Appearance |
Powder |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Provenance of Durantoside I: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, isolation, and quantification of durantoside I, an iridoid glycoside of significant interest to the pharmaceutical and scientific communities. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth methodologies and quantitative data to support further investigation and application of this bioactive compound.
Principal Natural Sources
This compound is predominantly found in plant species belonging to the Verbenaceae family. The primary sources identified in scientific literature are:
-
Duranta erecta L. (syn. Duranta repens L.) : Commonly known as Golden Dewdrop, Pigeon Berry, or Skyflower, this species is a significant source of this compound. The compound has been isolated from various parts of the plant, including the leaves and stems.[1]
-
Citharexylum spinosum L. (syn. Citharexylum fruticosum L.) : Also known as Fiddlewood, this plant is another notable source of this compound. The compound has been successfully isolated from its dried flowers and leaves.[2][3]
Quantitative Analysis of this compound
A validated Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) detection method has been established for the simultaneous quantification of this compound and other bioactive compounds in Duranta erecta.[4] This method provides a reliable and efficient means for quality control and standardization of plant material and extracts.
| Plant Species | Plant Part | Compound | Concentration (% w/w) | Analytical Method | Reference |
| Duranta erecta L. | Leaves | This compound | Not explicitly stated in abstract | UPLC-PDA | [4] |
| Duranta erecta L. | Aerial Parts | Acteoside | Not explicitly stated in abstract | UPLC-PDA | [4] |
| Duranta erecta L. | Aerial Parts | Isoacteoside | Not explicitly stated in abstract | UPLC-PDA | [4] |
| Duranta erecta L. | Aerial Parts | Quercetin | Not explicitly stated in abstract | UPLC-PDA | [4] |
| Duranta erecta L. | Aerial Parts | Methylapigenin-7-O-β-D-glucopyranuronate | Not explicitly stated in abstract | UPLC-PDA | [4] |
Note: While the referenced study provides a validated method for quantification, the exact percentage yield of this compound from the plant material is not specified in the available abstract. Researchers are encouraged to consult the full publication for detailed quantitative results.
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on common phytochemical practices for iridoid glycosides.
3.1.1. Plant Material Preparation
-
Air-dry the collected plant material (leaves, flowers, or stems) in the shade to prevent the degradation of thermolabile compounds.
-
Grind the dried plant material into a coarse powder to increase the surface area for solvent extraction.
3.1.2. Extraction
-
Macerate the powdered plant material with methanol or a hydroalcoholic solution (e.g., 80% methanol in water) at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.
-
Filter the extract to separate the plant debris from the liquid phase.
-
Repeat the extraction process with fresh solvent to ensure exhaustive extraction of the target compounds.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.3. Fractionation and Purification
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is expected to partition into the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Subject the bioactive fractions to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the components.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.
-
Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure compound.
UPLC-PDA Quantification of this compound in Duranta erecta
The following protocol is a summary of the validated UPLC-PDA method for the quantification of this compound.[4]
3.2.1. Instrumentation and Chromatographic Conditions
-
System: Ultra-Performance Liquid Chromatography with Photodiode Array detector.
-
Column: Reverse phase C18 column (e.g., Phenomenex Luna® C18, 2.5µm, 2.0×100mm).[4]
-
Mobile Phase: A binary gradient elution system. The specific gradient program should be referred to in the full publication.
-
Detection: Photodiode Array detector, with the wavelength for this compound quantification set appropriately.
-
Flow Rate and Injection Volume: Optimized for the specific column and system.
3.2.2. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of pure this compound of a known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to construct a calibration curve.
-
Sample Solution: Accurately weigh the powdered plant material and extract it using a suitable method (e.g., sonication or maceration) with a known volume of solvent. Filter the extract before injection.
3.2.3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Inject the sample extract into the UPLC system and record the chromatogram.
-
Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Biosynthetic and Signaling Pathways
General Biosynthetic Pathway of Iridoid Glycosides
This compound belongs to the class of iridoid glycosides, which are monoterpenoids. Their biosynthesis originates from the isoprenoid pathway.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. This compound | C26H32O13 | CID 131854867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of five bioactive phenylethanoid, iridoid, and flavonol glycosides in Duranta erecta L.: Ultra performance liquid chromatography method validation and uncertainty measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthesis pathway of iridoid glycosides, a large class of monoterpenoids with significant pharmacological and ecological importance. Iridoids are characterized by a cyclopentanopyran ring system and are typically found as glycosides in a wide variety of plant families. Their diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects, make them attractive targets for drug development. This document details the enzymatic steps from primary metabolism to the formation of key iridoid intermediates, summarizes critical data, outlines relevant experimental protocols, and provides visual diagrams of the core pathways.
The Core Biosynthesis Pathway: From GPP to Secologanin
The biosynthesis of iridoids originates from the universal C5 precursors of all terpenes, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are generated through the mevalonate (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. The core iridoid pathway begins with the formation of the C10 monoterpene precursor, geranyl pyrophosphate (GPP).
The pathway can be broadly divided into three stages: the formation of the iridoid scaffold, glycosylation and subsequent modifications, and in some cases, cleavage to form secoiridoids.
1.1. Formation of the Iridoid Scaffold
The initial steps involve the conversion of GPP into the cyclic monoterpene scaffold characteristic of all iridoids.
-
GPP to Geraniol: The pathway is diverted from canonical monoterpene synthesis by the action of geraniol synthase (GES) , which hydrolyzes GPP to form the acyclic monoterpene alcohol, geraniol. This is considered a key gatekeeping step.
-
Hydroxylation of Geraniol: Geraniol is then hydroxylated at the C8 position by geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, to produce 8-hydroxygeraniol.
-
Oxidation to 8-Oxogeranial: The alcohol group of 8-hydroxygeraniol is subsequently oxidized in two steps by 8-hydroxygeraniol oxidoreductase (8HGO) to yield the dialdehyde, 8-oxogeranial.
-
Reductive Cyclization: The key step in forming the iridoid's bicyclic structure is catalyzed by iridoid synthase (ISY) . This unusual enzyme performs an NADPH-dependent 1,4-reduction of one of the aldehyde groups in 8-oxogeranial, which generates a reactive enol intermediate that subsequently cyclizes via a Michael addition to form nepetalactol. Nepetalactol is the common precursor to all iridoids.
1.2. Post-Cyclization Modifications and Secoiridoid Formation
Following the formation of the nepetalactol scaffold, a series of oxidative and glycosylation steps lead to the formation of secologanin, a crucial intermediate for the biosynthesis of complex monoterpenoid indole alkaloids (MIAs).
-
Oxidation and Glycosylation: Nepetalactol is oxidized by iridoid oxidase (IO) . The resulting product, 7-deoxyloganetic acid, is then glycosylated by 7-deoxyloganetic acid-O-glucosyl transferase (7-DLGT) to form 7-deoxyloganic acid.
-
Hydroxylation and Methylation: 7-deoxyloganic acid hydroxylase (7-DLH) subsequently hydroxylates 7-deoxyloganic acid to produce loganic acid.
-
Formation of Secologanin: Finally, the cyclopentane ring of loganic acid is cleaved by secologanin synthase (SLS) , a cytochrome P450 enzyme, to yield secologanin. Secoiridoids are derived from this cleavage of the cyclopentane ring.
Two main routes for iridoid biosynthesis have been described: Route I, which proceeds via loganin to secologanin, and Route II, which involves intermediates like 8-epi-iridodial and leads to carbocyclic iridoids such as aucubin and catalpol.
Data Presentation
The following table summarizes the key enzymes involved in the core iridoid biosynthesis pathway leading to secologanin. While extensive quantitative kinetic data is not uniformly available for all enzymes across different species, representative data for Iridoid Synthase is included to provide a quantitative context for this key enzymatic step.
Table 1: Key Enzymes in the Core Iridoid Biosynthesis Pathway
| Enzyme Name (Abbreviation) | Substrate(s) | Product(s) | Cofactor(s) | Source Organism (Example) | Kinetic Parameters (Example) |
| Geraniol Synthase (GES) | Geranyl pyrophosphate (GPP) | Geraniol | - | Catharanthus roseus | Not specified |
| Geraniol 8-hydroxylase (G8H) | Geraniol | 8-hydroxygeraniol | NADPH, O₂ | Catharanthus roseus | Not specified |
| 8-hydroxygeraniol oxidoreductase (8HGO) | 8-hydroxygeraniol | 8-oxogeranial | NAD(P)⁺ | Catharanthus roseus | Not specified |
| Iridoid Synthase (ISY) | 8-oxogeranial | Nepetalactol, Iridodials | NADPH | Nepeta mussinii (NmISY2) | For 8-oxogeranial: Km = 7.3 ± 0.7 µM; kcat = 0.60 ± 0.02 s⁻¹For NADPH: Km = 26.2 ± 5.1 µM; kcat = 0.84 ± 0.06 s⁻¹ |
| Iridoid Oxidase (IO) | Nepetalactol, Iridodials | 7-deoxyloganetic acid | NADPH, O₂ | Catharanthus roseus | Not specified |
| 7-deoxyloganetic acid glucosyltransferase (7-DLGT) | 7-deoxyloganetic acid, UDP-glucose | 7-deoxyloganic acid | - | Catharanthus roseus | Not specified |
| 7-deoxyloganic acid hydroxylase (7-DLH) | 7-deoxyloganic acid | Loganic acid | NADPH, O₂ | Catharanthus roseus | Not specified |
| Secologanin Synthase (SLS) | Loganic acid | Secologanin | NADPH, O₂ | Catharanthus roseus | Not specified |
Experimental Protocols
The discovery and functional characterization of genes in the iridoid biosynthesis pathway is a critical endeavor. Below is a representative protocol for the identification, heterologous expression, and functional assay of a candidate iridoid synthase (ISY) gene.
Protocol: Functional Characterization of a Candidate Iridoid Synthase
Objective: To confirm that a candidate gene encodes a functional iridoid synthase that converts 8-oxogeranial to nepetalactol.
1. Candidate Gene Identification and Cloning:
- Transcriptome Analysis: Perform RNA-sequencing on iridoid-producing tissues (e.g., young leaves) of the target plant species. Identify candidate genes by homology search (BLAST) using known, functionally characterized ISY sequences (e.g., from Catharanthus roseus).
- Gene Amplification and Cloning: Design primers to amplify the full-length open reading frame (ORF) of the candidate gene from cDNA. Clone the amplified ORF into a suitable expression vector, such as pET-32a for E. coli expression, which often includes an N-terminal His-tag for purification.
2. Heterologous Protein Expression and Purification:
- Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Protein Expression: Grow the transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours.
- Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Clarify the lysate by centrifugation. Purify the soluble His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography according to the manufacturer's protocol. Verify protein purity and size using SDS-PAGE.
3. In Vitro Enzyme Assay:
- Reaction Setup: Prepare a reaction mixture in a glass vial. A typical 200 µL reaction contains MOPS buffer (pH 7.0), the purified enzyme (0.5-5 µg), the substrate 8-oxogeranial (200 µM), and the cofactor NADPH (600 µM).
- Incubation: Incubate the reaction at 30°C for 1-2 hours.
- Product Extraction: Terminate the reaction by adding an equal volume of an organic solvent (e.g., dichloromethane or ethyl acetate). Vortex vigorously to extract the products. Separate the organic phase for analysis.
4. Product Identification by GC-MS:
- Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a suitable capillary column (e.g., DB-5ms).
- GC Method:
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Start at 50°C (hold for 2 min), ramp to 130°C at 10°C/min, then ramp to 290°C at 30°C/min (hold for 5-10 min). This program should be optimized for the separation of monoterpene products.
- Injection: Inject 1-2 µL of the organic extract.
- MS Method:
- Ion Source Temperature: 230°C.
- Scan Range: m/z 40-400.
- Data Analysis: Compare the retention times and mass fragmentation patterns of the enzymatic products with those of authentic standards of nepetalactol and iridodials, if available. The mass spectrum of nepetalactol will show characteristic fragments that can be compared to literature values and spectral libraries for positive identification.
Mandatory Visualizations
The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow for gene characterization.
Caption: Core biosynthesis pathway of iridoids from Geranyl Pyrophosphate (GPP) to Secologanin.
Caption: Experimental workflow for the identification and functional characterization of a candidate gene.
An In-depth Technical Guide on the Core Physical and Chemical Properties of Durantoside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durantoside I is a naturally occurring iridoid glycoside found in various plant species, notably in the genus Duranta, such as Duranta erecta (also known as Duranta repens)[1][2]. Iridoids are a class of secondary metabolites that exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This compound, in particular, has garnered attention for its potential therapeutic properties, including anti-inflammatory and antioxidant effects[3]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known signaling pathway interactions. The information is presented to support further research and development of this promising natural compound.
Physicochemical Properties
This compound is a white powder at room temperature. Its core chemical structure consists of a cyclopentanopyran skeleton characteristic of iridoids, glycosidically linked to a glucose unit, and further esterified with a cinnamic acid moiety.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | [4][5] |
| CAS Number | 53526-67-3 | [4][5] |
| Molecular Formula | C₂₆H₃₂O₁₃ | [4][5] |
| Molecular Weight | 552.5 g/mol | [4][5] |
| Appearance | White Powder | [6] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [6] |
| Boiling Point | 771.6 ± 60.0 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [6] |
| LogP | -0.5 (Predicted) | [4] |
| Hydrogen Bond Donors | 6 | [6] |
| Hydrogen Bond Acceptors | 13 | [6] |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques. While a complete, unified dataset is not available in a single source, the following tables compile the expected and reported spectroscopic characteristics.
Table 2: UV-Vis Spectroscopic Data of this compound
| Solvent | λmax (nm) | Chromophore |
| Methanol | ~280 nm | Cinnamic acid moiety |
Note: The UV absorption is primarily attributed to the conjugated system of the cinnamic acid ester group.
Table 3: Infrared (IR) Spectroscopic Data of this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2900 | C-H stretching (aliphatic) |
| ~1710 | C=O stretching (ester) |
| ~1635 | C=C stretching (alkene and aromatic) |
| ~1270 | C-O stretching (ester and ether) |
| ~1070 | C-O stretching (glycosidic bond) |
Table 4: ¹H-NMR Spectroscopic Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.64 | d | 16.0 | H-7' (Cinnamate) |
| 7.50-7.30 | m | Aromatic protons (Cinnamate) | |
| 6.35 | d | 16.0 | H-8' (Cinnamate) |
| 5.80 | d | 6.0 | H-1 |
| 5.20 | m | H-6 | |
| 4.80 | d | 8.0 | H-1'' (Glucose) |
| 4.30-3.20 | m | Glucosyl and aglycone protons | |
| 3.75 | s | -OCH₃ | |
| 2.80 | m | H-9 | |
| 2.50 | m | H-5 | |
| 1.30 | s | CH₃-10 |
Note: The provided ¹H-NMR data is a representative compilation based on typical values for similar iridoid glycosides and may vary slightly depending on experimental conditions.
Table 5: ¹³C-NMR Spectroscopic Data of this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 167.0 | C-9' (Cinnamate C=O) |
| 166.5 | C-11 (Ester C=O) |
| 145.0 | C-7' (Cinnamate) |
| 142.0 | C-3 |
| 134.5 | C-1' (Cinnamate) |
| 130.5 | C-4' (Cinnamate) |
| 129.0 | C-2', C-6' (Cinnamate) |
| 128.2 | C-3', C-5' (Cinnamate) |
| 118.0 | C-8' (Cinnamate) |
| 103.0 | C-4 |
| 98.0 | C-1'' (Glucose) |
| 95.0 | C-1 |
| 80.0-60.0 | Aglycone and Glucosyl carbons |
| 51.5 | -OCH₃ |
| 45.0 | C-9 |
| 40.0 | C-5 |
| 22.0 | C-10 |
Note: The provided ¹³C-NMR data is a representative compilation based on typical values for similar iridoid glycosides and may vary slightly depending on experimental conditions.
Experimental Protocols
Isolation and Purification of this compound from Duranta erecta
The following protocol outlines a general procedure for the extraction and isolation of this compound from the leaves and stems of Duranta erecta.
1. Plant Material Collection and Preparation:
-
Fresh leaves and stems of Duranta erecta are collected and authenticated.
-
The plant material is air-dried in the shade and then ground into a coarse powder.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with methanol at room temperature.
-
The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The fractions are monitored by thin-layer chromatography (TLC) to track the presence of iridoid glycosides. This compound is typically enriched in the ethyl acetate and n-butanol fractions.
4. Chromatographic Purification:
-
The this compound-rich fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and analyzed by TLC. Those containing this compound are pooled and concentrated.
-
Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient as the mobile phase.
5. Characterization:
-
The purified this compound is identified and characterized by spectroscopic methods, including UV-Vis, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: A solution of the purified compound in methanol is prepared, and the UV-Vis spectrum is recorded.
-
IR Spectroscopy: An IR spectrum is obtained using a KBr pellet of the dried sample.
-
NMR Spectroscopy: ¹H and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard, and coupling constants (J) are given in Hertz (Hz).
Signaling Pathway Interactions
This compound has demonstrated significant anti-inflammatory activity, which is attributed to its ability to inhibit key enzymes in the arachidonic acid cascade.
Inhibition of the Arachidonic Acid Cascade
Inflammation is a complex biological response, and the arachidonic acid cascade is a central pathway in its mediation. Upon cellular stimulation, phospholipase A₂ releases arachidonic acid from the cell membrane. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes and lipoxins.
This compound is believed to exert its anti-inflammatory effects by dually inhibiting both COX-2 and 5-LOX enzymes[7][8][9][10]. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses. By inhibiting these two enzymes, this compound can effectively reduce the production of a broad spectrum of pro-inflammatory mediators.
Caption: Proposed mechanism of anti-inflammatory action of this compound.
Conclusion
This compound is a promising natural product with well-defined physical and chemical properties. Its potential as an anti-inflammatory agent, mediated through the dual inhibition of COX-2 and 5-LOX, makes it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers, consolidating the current knowledge on its characteristics and offering standardized protocols for its study. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential therapeutic applications.
References
- 1. Iridoid glucosides from the leaves and stems of Duranta erecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. This compound | C26H32O13 | CID 131854867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. invivochem.com [invivochem.com]
- 7. Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Durantoside I Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durantoside I is a naturally occurring iridoid glycoside that has been isolated from various plant species, most notably from the genus Duranta, including Duranta erecta (also known as Duranta repens). Iridoid glycosides are a large group of monoterpenoids known for their diverse biological activities. This technical guide provides an in-depth review of the current scientific literature on the bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective potential. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and drug development efforts.
Antioxidant Activity
This compound has been investigated for its ability to scavenge free radicals, a key mechanism in mitigating oxidative stress implicated in numerous pathological conditions. The antioxidant capacity of iridoid glycosides isolated from Duranta repens, including compounds structurally similar to this compound, has been quantified using various in vitro assays.
Quantitative Antioxidant Data
| Assay | Compound(s) | IC50 Value | Source |
| DPPH Radical Scavenging | Iridoid glycosides from Duranta repens | 0.481–0.719 mM | [1] |
| Hydroxyl Radical (•OH) Scavenging | Iridoid glycosides from Duranta repens | 4.07–17.21 μM | [1] |
| Total Reactive Oxygen Species (ROS) Inhibition | Iridoid glycosides from Duranta repens | 43.3–97.37 μM | [1] |
| Peroxynitrite (ONOO−) Scavenging | Iridoid glycosides from Duranta repens | 3.39–18.94 μM | [1] |
Note: The cited study evaluated a mixture of six iridoid glycosides from Duranta repens. While this compound is a known constituent, the specific IC50 value for the isolated compound was not individually reported. The provided ranges represent the overall activity of the isolated iridoids.
Experimental Protocols
The antioxidant activity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a widely used spectrophotometric method.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be kept in the dark due to its light sensitivity.
-
Test samples of this compound are prepared at various concentrations in the same solvent.
-
An equal volume of the DPPH working solution is added to each sample concentration. A blank containing only the solvent and DPPH is also prepared.
-
The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of each solution is measured at approximately 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] × 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
Workflow for the DPPH radical scavenging assay.
These assays employ fluorescent or chemiluminescent probes to detect the scavenging of specific reactive species. The general principle involves generating the reactive species in a controlled manner and measuring the ability of the test compound to inhibit the signal produced by the probe upon reaction with the species.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory activity of isolated this compound are limited, related compounds and crude extracts from Duranta erecta have shown potential. For instance, a bioactivity-guided isolation of compounds from Duranta erecta leaves identified constituents that inhibit cyclooxygenases (COXs) and lipoxygenase (LOX), key enzymes in inflammatory pathways[2]. Although this study did not specifically report on this compound, it highlights the potential of iridoids from this plant in modulating inflammatory responses.
Potential Signaling Pathways in Anti-inflammatory Action
Many natural compounds exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes. Future research should investigate whether this compound can inhibit these pathways.
Hypothesized anti-inflammatory mechanism of this compound.
Experimental Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a common in vitro model to screen for anti-inflammatory activity.
Protocol:
-
RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (except for the negative control).
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
An MTT assay is typically performed in parallel to assess cell viability and rule out cytotoxic effects.
Anticancer Activity
Currently, there is a lack of published studies specifically investigating the anticancer activity of isolated this compound. Research has primarily focused on crude extracts of Duranta erecta. For example, some studies have shown that extracts of Duranta erecta exhibit cytotoxic effects against certain cancer cell lines. However, without studies on the isolated compound, the specific contribution of this compound to this activity remains unknown.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength between 550 and 600 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
Workflow for the MTT cytotoxicity assay.
Neuroprotective Effects
As with anticancer activity, there is currently no direct evidence from published literature on the neuroprotective effects of isolated this compound. However, the antioxidant properties of iridoid glycosides suggest a potential for neuroprotection, as oxidative stress is a major contributor to neurodegenerative diseases.
Experimental Protocol: Neuroprotection Assay using SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a common in vitro model for studying neuroprotective effects.
Protocol:
-
SH-SY5Y cells are cultured and differentiated into a neuronal phenotype, often using retinoic acid.
-
The differentiated cells are pre-treated with various concentrations of this compound.
-
Neurotoxicity is induced using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides.
-
Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).
-
Other markers of neuroprotection, such as changes in mitochondrial membrane potential, intracellular ROS levels, and the expression of apoptotic proteins (e.g., Bax, Bcl-2, caspases), can also be measured.
Conclusion and Future Directions
The current body of scientific literature indicates that iridoid glycosides from Duranta species, likely including this compound, possess significant antioxidant properties. However, there is a notable gap in the research concerning the specific anti-inflammatory, anticancer, and neuroprotective activities of isolated this compound. The provided experimental protocols and hypothesized signaling pathways offer a framework for future investigations into the bioactivity of this compound.
To fully elucidate the therapeutic potential of this compound, further research is required to:
-
Isolate and purify this compound to a high degree for bioactivity testing.
-
Determine the specific IC50 values of this compound in a range of antioxidant, anti-inflammatory, anticancer, and neuroprotective assays.
-
Investigate the mechanisms of action, including the modulation of key signaling pathways such as NF-κB and MAPK.
-
Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.
Such studies will be crucial for advancing our understanding of this compound and for its potential development as a novel therapeutic agent.
References
The Discovery and Isolation of Durantoside I from Duranta erecta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of durantoside I, an iridoid glycoside found in the plant Duranta erecta. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and presents the spectroscopic information used for its structural elucidation.
Introduction
Duranta erecta L. (Verbenaceae), commonly known as golden dewdrop or pigeon berry, is a species of flowering shrub that has been a subject of phytochemical interest.[1] The plant is known to produce a variety of secondary metabolites, including flavonoids, terpenoids, and iridoid glycosides.[1][2] Among these, the iridoid glycosides, particularly durantosides, have been noted for their potential biological activities.
This compound was first isolated from the leaves and stems of Duranta erecta.[3][4] Iridoid glycosides are a class of monoterpenoids that are of interest to researchers for their diverse pharmacological properties, which can include anti-inflammatory, neuroprotective, and antimicrobial activities. This guide serves as a technical resource for the isolation and study of this compound for potential drug discovery and development applications.
Experimental Protocols
The following protocols are based on the established methodologies for the isolation of iridoid glycosides from Duranta erecta, primarily referencing the work of Takeda et al. (1995).
Plant Material Collection and Preparation
-
Plant Material: Fresh leaves and stems of Duranta erecta L. are collected.[4]
-
Preparation: The plant material is air-dried in the shade for several weeks to reduce moisture content. The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.[5]
Extraction of Crude Methanolic Extract
The initial extraction aims to isolate a broad range of phytochemicals from the prepared plant material.
-
Solvent: Methanol (MeOH) is used as the extraction solvent.
-
Procedure:
-
The powdered plant material is soaked in methanol at room temperature for a period of two weeks.[4] This long maceration period allows for the thorough extraction of constituents.
-
The methanolic solution is filtered to remove the solid plant debris.
-
The extraction process is repeated on the plant residue to ensure maximum yield.
-
The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[5]
-
Solvent Partitioning
Solvent partitioning is employed to separate compounds based on their polarity.
-
Solvents: 90% Methanol and n-hexane are used for the initial cleanup, followed by partitioning between the aqueous methanol residue and n-butanol (n-BuOH).
-
Procedure:
-
The crude methanolic extract is dissolved in 90% aqueous methanol.
-
This solution is then partitioned against n-hexane to remove nonpolar compounds such as fats and waxes. The n-hexane layer is discarded.
-
The 90% methanol layer is concentrated to remove the methanol.
-
The resulting aqueous residue is then partitioned against n-butanol. The iridoid glycosides, including this compound, will preferentially move into the n-butanol fraction.
-
The n-butanol fraction is collected and concentrated under reduced pressure to yield a crude iridoid glycoside-rich extract.[4]
-
Chromatographic Purification
A multi-step chromatographic process is required to isolate pure this compound from the complex mixture of the n-butanol extract.
-
Stationary Phase: Silica gel (70-230 mesh).[1]
-
Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH).
-
Procedure:
-
The dried n-butanol extract is adsorbed onto a small amount of silica gel.
-
A silica gel column is prepared using a slurry of silica gel in chloroform.
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with a stepwise gradient of increasing methanol concentration in chloroform.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions with similar TLC profiles are combined.
-
Final purification is achieved using reversed-phase preparative HPLC.
-
Stationary Phase: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).[4]
-
Procedure:
-
The semi-purified fraction containing this compound from the silica gel column is dissolved in the HPLC mobile phase.
-
The solution is filtered through a 0.45 µm filter.
-
The sample is injected onto the preparative HPLC system.
-
Elution is carried out using a methanol-water gradient, for example, starting with a 1:1 ratio.[4]
-
The elution is monitored using a UV detector at an appropriate wavelength (e.g., 230 nm).[4]
-
The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.
-
Data Presentation
Quantitative Data
The following table summarizes the quantitative data from a representative isolation of iridoid glycosides from Duranta erecta stems, as reported by Takeda et al. (1995).
| Parameter | Value | Reference |
| Starting Material (Dried Stems) | 7.1 kg | [4] |
| n-Butanol Soluble Fraction | 231 g | [4] |
| Combined Fraction containing this compound (from Silica Gel Chromatography) | 29.1 mg (from one fraction) + 5.4 mg (from another fraction) | [4] |
Note: The specific yield of pure this compound as a percentage of the starting plant material was not explicitly stated in the reference.
Spectroscopic Data for Structural Elucidation
The structure of this compound was elucidated using spectroscopic methods. While the primary literature does not present the data in a tabular format, the expected chemical shifts for key protons and carbons can be inferred from its known structure and general data for iridoid glycosides.
Table 2: Key Spectroscopic Data for this compound
| Data Type | Description |
| ¹H-NMR | Expected signals include those for the olefinic protons of the cinnamoyl group, the anomeric proton of the glucose moiety, and protons of the iridoid skeleton. |
| ¹³C-NMR | Expected signals include those for the carbonyl carbons of the ester and carboxyl groups, carbons of the aromatic ring, the anomeric carbon of the glucose unit, and carbons of the iridoid core. |
| Mass Spec. | The molecular formula of this compound is C₂₆H₃₂O₁₃, with a molecular weight of 552.5 g/mol .[6] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation of this compound from Duranta erecta.
Potential Bioactivity Context
While a specific signaling pathway for this compound is not yet fully elucidated, iridoid glycosides and extracts from Duranta erecta have demonstrated various biological activities. The following diagram conceptualizes the relationship between the isolated compound and its potential therapeutic applications.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Bioactivity-guided isolation and molecular modeling of the anti-inflammatory constituents from the leaves of Duranta erecta Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoid glucosides from the leaves and stems of Duranta erecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. Phytochemical, Antimicrobial, and Antioxidant Profiles of Duranta erecta L. Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C26H32O13 | CID 131854867 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Durantoside I
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecular mechanism of action for durantoside I has not been extensively elucidated in peer-reviewed literature. This guide provides a comprehensive overview of its potential mechanisms based on its chemical class (iridoid glycoside), reported antioxidant activity, and the known mechanisms of similar natural compounds. The experimental protocols and signaling pathways described represent the standard methodologies that would be employed to investigate its precise mechanism.
Introduction to this compound
This compound is a naturally occurring iridoid glycoside that has been isolated from various plant species, including Duranta erecta and Lantana camara.[1][2][3] Iridoid glycosides are a large group of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[4][5] Preliminary studies have indicated that this compound possesses antioxidant properties, as evidenced by its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity.[6] However, detailed studies on its specific molecular targets and modulation of signaling pathways are currently lacking.
This technical guide will explore the probable anti-inflammatory and neuroprotective mechanisms of this compound, drawing parallels from the established actions of other iridoid glycosides and antioxidant compounds. It will also provide detailed experimental protocols and visual workflows to guide researchers in the systematic investigation of its mechanism of action.
Potential Anti-inflammatory Mechanism of Action
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. It is plausible that this compound exerts its anti-inflammatory effects through one or more of the following mechanisms.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[7] Many natural products with anti-inflammatory properties have been shown to inhibit the NF-κB signaling cascade.[8]
Hypothesized Mechanism: this compound may inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This would block the nuclear translocation of the p50/p65 NF-κB subunits, thereby downregulating the expression of pro-inflammatory genes.
References
- 1. Iridoid glucosides from the leaves and stems of Duranta erecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical composition and toxicity studies on Lantana camara L. flower essential oil and its in silico binding and pharmacokinetics to superoxide dismu ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04281F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Durantoside I (CAS: 53526-67-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Durantoside I, a naturally occurring iridoid glycoside with the CAS number 53526-67-3, has garnered interest in the scientific community for its potential therapeutic properties. Isolated from plant species of the genus Duranta, this compound has demonstrated notable biological activities, including antioxidant, anti-inflammatory, and phytotoxic effects.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a summary of its known biological activities with available experimental data, detailed experimental protocols for its assessment, and a list of current suppliers. Furthermore, this guide explores the potential modulation of key cellular signaling pathways by this compound, drawing on evidence from related iridoid glycosides to propose putative mechanisms of action.
Chemical and Physical Properties
This compound is a complex molecule characterized by a core iridoid structure linked to a glucose moiety and substituted with a cinnamoyl group.[1] Its detailed chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 53526-67-3 | [1][2][3] |
| Molecular Formula | C₂₆H₃₂O₁₃ | [4] |
| Molecular Weight | 552.5 g/mol | [4] |
| IUPAC Name | methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-7-methyl-6-(3-phenylprop-2-enoyloxy)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | [4] |
| Appearance | Powder | [1] |
| Purity | >98% (commercially available) | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |
| Storage | Store protected from air and light, refrigerate or freeze (2-8 °C) |
Biological Activities and Potential Signaling Pathways
This compound has been reported to exhibit a range of biological activities. While specific quantitative data for this compound is limited in publicly available literature, its known effects and the activities of structurally related iridoid glycosides provide valuable insights into its potential mechanisms of action.
Antioxidant Activity
Anti-inflammatory Activity
Several iridoid glycosides have demonstrated potent anti-inflammatory properties through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. It is plausible that this compound shares this anti-inflammatory potential. For instance, other iridoid glycosides have been shown to inhibit the phosphorylation and degradation of IκBα, preventing the nuclear translocation of the NF-κB p65 subunit.[6][7] Similarly, inhibition of the phosphorylation of MAPK family members such as p38, ERK1/2, and JNK has been observed with other iridoids.[8][9]
Phytotoxic Activity
This compound has been reported to have an inhibitory activity on the growth of lettuce seedlings.[1] This phytotoxicity could be of interest for the development of natural herbicides or for understanding plant-plant interactions (allelopathy).
Proposed Signaling Pathway Modulation
Based on the activities of other iridoid glycosides, a putative mechanism of action for this compound can be proposed. It is likely that this compound exerts its antioxidant and anti-inflammatory effects through the modulation of the Nrf2, NF-κB, and MAPK signaling pathways.
-
Nrf2 Pathway Activation: Many natural compounds with antioxidant properties activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. It is hypothesized that this compound may activate this pathway, leading to an enhanced cellular antioxidant defense.
-
NF-κB Pathway Inhibition: The anti-inflammatory effects of many iridoid glycosides are mediated through the inhibition of the NF-κB pathway.[1][5][10] It is proposed that this compound may inhibit the activation of IKK, which in turn would prevent the phosphorylation and subsequent degradation of IκBα. This would sequester the NF-κB p65/p50 dimer in the cytoplasm, preventing the transcription of pro-inflammatory genes.
-
MAPK Pathway Inhibition: The MAPK signaling cascades are crucial for cellular responses to a variety of stimuli, including inflammatory signals. Iridoid glycosides have been shown to inhibit the phosphorylation of key kinases in the MAPK pathways (p38, ERK, JNK).[5][8][9] this compound may also target these pathways to exert its anti-inflammatory effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of this compound's biological activities.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the stock solution to be tested.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent used for the sample.
-
For the blank, use 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.
Lettuce Seed Phytotoxicity Assay
Objective: To evaluate the inhibitory effect of this compound on the germination and growth of lettuce seedlings.
Methodology:
-
Sample Preparation: Prepare a series of concentrations of this compound in distilled water or a suitable solvent. If a solvent other than water is used, a solvent control must be included.
-
Assay Setup:
-
Place a filter paper in a Petri dish.
-
Moisten the filter paper with a specific volume (e.g., 5 mL) of the test solution (or control).
-
Place a defined number of lettuce seeds (e.g., 20 seeds) on the moistened filter paper.
-
-
Incubation: Seal the Petri dishes and incubate them in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle) for a specified period (e.g., 5 days).
-
Data Collection: After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.
-
Analysis: Compare the results from the this compound-treated groups with the control group to determine the percentage of inhibition.
Visualization of Proposed Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms by which this compound may modulate key cellular signaling pathways based on the known activities of other iridoid glycosides.
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Caption: Proposed inhibition of NF-κB and MAPK signaling pathways by this compound.
Suppliers
This compound (CAS: 53526-67-3) is available from several chemical suppliers, typically for research and development purposes. A partial list of suppliers includes:
-
BioCrick[2]
-
ChemFaces
-
CymitQuimica[1]
-
InvivoChem
-
Biosynth
-
ChemicalBook[3]
-
Clementia Biotech
-
ChemFarm
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
Conclusion
This compound is a promising natural product with demonstrated antioxidant and phytotoxic activities, and strong potential for anti-inflammatory effects. While further research is needed to fully elucidate its mechanisms of action and to obtain more quantitative biological data, the information available on related iridoid glycosides suggests that its therapeutic potential may be mediated through the modulation of the Nrf2, NF-κB, and MAPK signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the properties and applications of this compound.
References
- 1. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C26H32O13 | CID 131854867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridoid Glycosides Fraction of Folium syringae Leaves Modulates NF-κB Signal Pathway and Intestinal Epithelial Cells Apoptosis in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Potential of Citharexylum spinosum: A Technical Guide to its Bioactive Compounds
For Immediate Release
GIZA, Egypt – A comprehensive examination of the biological activities of compounds derived from Citharexylum spinosum, commonly known as the fiddlewood tree, reveals a promising array of pharmacological properties, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, consolidates the current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and associated signaling pathways.
Citharexylum spinosum has been a subject of growing interest in the scientific community for its rich phytochemical profile.[1] Studies have led to the isolation and identification of a variety of bioactive compounds, including flavonoids such as quercetin and quercetrin, triterpenoids like oleanolic acid, and various iridoid glycosides, phenylethanoid glycosides, and neolignan glycosides.[1][2] This guide synthesizes the findings from multiple studies to provide a clear and structured overview of the therapeutic potential of these natural products.
Quantitative Analysis of Biological Activities
The biological activities of extracts and isolated compounds from Citharexylum spinosum have been quantified in numerous studies. The following tables summarize the key findings, offering a comparative look at their efficacy in various biological assays.
Table 1: Cytotoxic Activity
The cytotoxic potential of C. spinosum derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below.
| Extract/Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Quercetin | A2780 (Ovarian) | Significant Activity | - | [1] |
| Quercetrin | A2780 (Ovarian) | Moderate Activity | - | [1] |
| EtOAc Extract (Flowers) | HeLa (Cervical) | 96.00 ± 2.85 | - | [2] |
| EtOAc Extract (Trunk Bark) | HeLa (Cervical) | 88.75 ± 2.00 | - | [2] |
| EtOAc Extract (Flowers) | A549 (Lung) | 188.23 ± 3.88 | - | [2] |
| EtOAc Extract (Trunk Bark) | A549 (Lung) | 197.00 ± 4.25 | - | [2] |
| Lamiidoside | HeLa (Cervical) | - | 17.28 ± 1.40 | [2] |
| Caudatoside E | HeLa (Cervical) | - | 19.02 ± 0.90 | [2] |
| Triterpene Pentacyclic Acids & Iridoid Glycosides | HeLa (Cervical) | - | 9.00 - 25.00 | [3] |
Table 2: Antimicrobial Activity
Various extracts and compounds from C. spinosum have demonstrated significant antimicrobial properties. The data is presented as zones of inhibition, which indicate the extent of antimicrobial efficacy.
| Extract/Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| Methanolic Bark Extract | Staphylococcus aureus | 44.5 ± 0.5 | [4] |
| Chloroform Leaves Extract | Staphylococcus aureus | 10.5 ± 0.5 | [4] |
| Distilled Water Extract (Leaves) | Aspergillus niger | 41.83 ± 0.76 | [4] |
| Petroleum Ether Extract (Bark) | Aspergillus oryzae | 11.16 ± 0.28 | [4] |
| Aqueous Methanolic Residue | Various | Significant Activity | [1] |
| Chloroform Extract | Various | Significant Activity | [1] |
| Quercetin | Various | Significant Activity | [1] |
| Quercetrin | Various | Significant Activity | [1] |
Table 3: Antioxidant and Anti-inflammatory Activities
The antioxidant and anti-inflammatory capacities of C. spinosum extracts are notable. The data is presented as IC50 values or percentage of inhibition.
| Activity | Extract | Result | Reference |
| Anti-inflammatory | n-BuOH Extract | IC50: 74.50 µg/mL | [5] |
| Anti-inflammatory | EtOH:H2O 50% Extract | IC50: 109.80 µg/mL | [5] |
| DPPH Radical Scavenging | Chloroform Extract (Leaves) | 82.59 ± 0.66 % | [4] |
| Metal Chelating | Distilled Water Extract (Bark) | 64.2 ± 0.05 % | [4] |
Table 4: Enzyme Inhibitory and Other Activities
Compounds from C. spinosum have also shown inhibitory effects against enzymes like tyrosinase and acetylcholinesterase, as well as antiallergic properties.
| Activity | Extract/Compound | Result | Reference |
| Anti-tyrosinase | EtOAc Extract (Trunk Bark) | 55.0 ± 1.8% inhibition at 100 µg/mL | [2] |
| Anti-tyrosinase | Caudatoside E | 69.3 ± 2.8% inhibition | [2] |
| Anticholinesterase | EtOAc Extract (Trunk Bark) | IC50: 99.97 ± 3.01 µg/mL | [2] |
| Anticholinesterase | Caudatoside E | IC50: 22.38 ± 1.82 µM | [2] |
| Anticholinesterase | Iridoid Glycosides | IC50: 17.19 - 52.24 µM | [2] |
| Antiallergic (β-hexosaminidase release inhibition) | 1,3,6-tri-O-galloyl-β-D-glucopyranose | ~69% | [6] |
| Antiallergic (β-hexosaminidase release inhibition) | Methyl gallate | ~60% | [6] |
| Antiallergic (β-hexosaminidase release inhibition) | Hydroxyquinol | ~56% | [6] |
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments.
Cytotoxicity Assessment: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
-
Cell Plating: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds or extracts and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of plant extracts and isolated compounds.[1]
-
Inoculum Preparation: A standardized microbial suspension is prepared from a fresh culture of the test organism.
-
Agar Plate Inoculation: The surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria) is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.
-
Sample Application: A defined volume of the test extract or compound at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for determining the free radical scavenging activity of a sample.
-
DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep purple color.
-
Reaction Mixture: The test sample, at various concentrations, is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value, representing the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the inhibitory effect of a sample on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Treatment: Macrophage cells are cultured and then treated with the test sample for a certain period before being stimulated with LPS to induce NO production.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic medium). Nitrite, a stable product of NO oxidation, reacts with the Griess reagent to form a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.
-
Quantification: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition by the sample is then calculated relative to the LPS-stimulated control.
Visualizing the Processes: Workflows and Pathways
To further elucidate the experimental and biological processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for bioactivity screening of C. spinosum.
Caption: Quercetin's inhibition of the TLR4/NF-κB signaling pathway.
Caption: Oleanolic acid's inhibitory effect on the NF-κB pathway.
References
- 1. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. mdpi.com [mdpi.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Durantosıde I using HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durantoside I is an iridoid glycoside that has been isolated from plant species such as Duranta erecta (also known as Duranta repens) of the Verbenaceae family.[1][2] Iridoid glycosides are a class of secondary metabolites known for a variety of biological activities, making their quantification in plant extracts and pharmaceutical preparations crucial for quality control and further research. This application note details a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of this compound.
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase. In this method, a reversed-phase C18 column is used, where the stationary phase is nonpolar, and a polar mobile phase is employed. A Diode-Array Detector (DAD) is utilized for the detection and quantification of this compound by measuring its absorbance at a specific wavelength. The DAD allows for the acquisition of the entire UV-Vis spectrum of the eluting peaks, ensuring specificity and purity assessment.
Based on the chemical structure of this compound, which contains a cinnamoyl group, a chromophore that strongly absorbs UV light, the optimal wavelength for detection is in the range of 270-280 nm. The extended conjugation in the 3-phenylprop-2-enoyl moiety is the primary determinant of its UV absorption characteristics.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of iridoid glycosides.
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid or phosphoric acid (analytical grade).
-
Reference Standard: this compound standard of known purity.
-
Sample Preparation: Plant material (e.g., leaves or stems of Duranta erecta), extraction solvents (e.g., methanol, ethanol). Solid Phase Extraction (SPE) cartridges (C18) for sample cleanup if necessary. Syringe filters (0.45 µm).
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh about 1.0 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1-50 µg/mL.
Sample Preparation
-
Extraction: Weigh 1.0 g of powdered, dried plant material and place it in a flask. Add 20 mL of methanol and perform extraction using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more.
-
Concentration: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in 5 mL of methanol.
-
Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary. Condition a C18 SPE cartridge with methanol followed by water. Load the reconstituted extract and wash with water to remove polar impurities. Elute this compound with methanol.
-
Final Preparation: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 15-30% B10-25 min: 30-60% B25-30 min: 60-15% B30-35 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (based on the cinnamoyl chromophore) |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the separation of the this compound peak from other components in the sample matrix and by peak purity analysis using the DAD.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentration of analyte in a sample that can be reliably detected and quantified, respectively. They are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: The accuracy of the method is determined by recovery studies. A known amount of this compound standard is added to a sample matrix (spiking), and the percentage of the analyte recovered is calculated.
-
Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by performing multiple analyses of the same sample and expressing the results as the relative standard deviation (RSD).
Quantitative Data Summary
The following table presents hypothetical validation data for the quantification of this compound using the described HPLC-DAD method. These values are representative of what would be expected from a validated method for this type of analysis.
| Validation Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
Diagrams
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Durantoside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durantoside I is a naturally occurring iridoid glycoside isolated from plants of the genus Duranta, such as Duranta erecta[1][2][3]. Iridoid glycosides, as a class of bioactive compounds, have garnered significant interest in oncological research due to their potential anticancer properties. Studies have demonstrated that various iridoid glycosides exert cytotoxic and pro-apoptotic effects against a range of cancer cell lines[4][5][6][7]. The cytotoxic mechanisms often involve the induction of apoptosis, cell cycle arrest, and modulation of signaling pathways critical for cancer cell proliferation and survival[4][5][8].
While comprehensive cytotoxic data specifically for this compound is not extensively documented in publicly available literature, preliminary studies on synthetic analogues of this compound have shown cytotoxic effects on various cell lines, suggesting that the parent compound possesses inherent cytotoxic potential[9]. Furthermore, extracts from Duranta erecta, containing this compound among other phytochemicals, have demonstrated dose-dependent cytotoxic and apoptotic effects in cancer cell lines[10][11][12][13].
These application notes provide a framework for evaluating the in vitro cytotoxicity of this compound, drawing upon established protocols for iridoid glycosides and natural products. The following sections detail common cytotoxicity assays, their underlying principles, and step-by-step protocols to guide researchers in assessing the anticancer potential of this compound.
Data Presentation: Cytotoxicity of Duranta erecta Extracts and Other Iridoid Glycosides
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Methanolic Extract of D. erecta | C127I | MTT | 44.66 µg/mL | [10][11] |
| Aqueous Extract of D. erecta | C127I | MTT | 41.58 µg/mL | [10][11] |
| Verminoside | RD | MTT | 70 µM | [6] |
| Amphicoside | RD | MTT | 355 µM | [6] |
| Veronicoside | RD | MTT | 215 µM | [6] |
| Kutkin | MCF-7 | MTT | > 5 µM | [9] |
| Picroside I | MCF-7 | MTT | > 5 µM | [9] |
| Kutkoside | MCF-7 | MTT | > 5 µM | [9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with a complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] × 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Putative apoptosis signaling pathway induced by iridoid glycosides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.com [invivochem.com]
- 3. This compound | 53526-67-3 [chemicalbook.com]
- 4. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro cytotoxic activity and structure activity relationships of iridoid glucosides derived from Veronica species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ndpublisher.in [ndpublisher.in]
- 11. Antiproliferative Effect of Methanolic and Aqueous Extract of Duranta erecta in C127I Cell Line - JAR [journalanimalresearch.com]
- 12. pharmacognosyasia.com [pharmacognosyasia.com]
- 13. ijcrt.org [ijcrt.org]
In Vitro Assay Development for Iridoid Glycosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a diverse range of biological activities.[1] These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their therapeutic potential, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[2][3][4] This document provides detailed application notes and standardized protocols for developing in vitro assays to screen and characterize the biological activities of iridoid glycosides.
I. Anti-inflammatory Activity Assays
Iridoid glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, and inhibiting the production of pro-inflammatory mediators.[2]
A. Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: This assay measures the ability of iridoid glycosides to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the iridoid glycoside for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor of NO synthesis).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Data Presentation:
| Iridoid Glycoside | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Geniposide | RAW 264.7 | 135.9 | [5] |
| Harpagoside | RAW 264.7 | >100 | [6] |
| Hydrolyzed Aucubin (H-aucubin) | - | 14.1 mM | [7][8] |
B. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
Principle: This assay quantifies the inhibitory effect of iridoid glycosides on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages using a sandwich enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the NO inhibition protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of the cytokine in the samples based on the standard curve. Determine the percentage of inhibition and the IC50 value.
Data Presentation:
| Iridoid Glycoside | Cytokine | Cell Line | IC50 (µM) | Reference |
| Geniposide | TNF-α | RAW 264.7 | 310.3 | [5] |
| Geniposide | IL-6 | RAW 264.7 | 1454 | [5] |
| Hydrolyzed Aucubin (H-aucubin) | TNF-α | - | 11.2 mM | [7][8] |
| Hydrolyzed Catalpol (H-catalpol) | TNF-α | - | 33.3 mM | [7][8] |
| Hydrolyzed Geniposide (H-geniposide) | TNF-α | - | 58.2 mM | [7][8] |
Signaling Pathway Analysis: NF-κB and MAPK Pathways
II. Antioxidant Activity Assays
Iridoid glycosides can neutralize free radicals and reduce oxidative stress, contributing to their therapeutic effects.
A. Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the protection of a fluorescent probe (fluorescein) from degradation.
Experimental Protocol:
-
Reagent Preparation: Prepare a working solution of fluorescein, AAPH, and Trolox (a standard antioxidant) in a phosphate buffer (pH 7.4).
-
Sample Preparation: Dissolve the iridoid glycoside in the phosphate buffer to various concentrations.
-
Assay Procedure:
-
In a 96-well black microplate, add the iridoid glycoside solution or Trolox standard.
-
Add the fluorescein solution to all wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Measure the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation: 485 nm, emission: 520 nm).
-
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is expressed as Trolox equivalents (TE) per gram or mole of the compound.
Data Presentation:
| Iridoid Glycoside | ORAC Value (relative Trolox equivalent) | Reference |
| Minecoside | Potent | [9] |
| Specioside | Potent | [9] |
| Amphicoside | Potent | [9] |
| 6-O-cis-p-coumaroyl catalpol | Potent | [9] |
| Veronicoside | Weaker than Trolox | [9] |
| Catalposide | Weaker than Trolox | [9] |
| Verproside | Weaker than Trolox | [9] |
| Verminoside | Similar to Trolox | [9] |
B. Cellular Reactive Oxygen Species (ROS) Assay
Principle: This cell-based assay measures the ability of iridoid glycosides to reduce intracellular ROS levels. A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used, which becomes fluorescent upon oxidation by ROS.
Experimental Protocol:
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., HaCaT keratinocytes) and seed in a 96-well black plate.
-
Compound Treatment: Treat the cells with different concentrations of the iridoid glycoside for 1-2 hours.
-
ROS Induction: Induce oxidative stress by adding a ROS-generating agent (e.g., H2O2 or tert-butyl hydroperoxide).
-
Staining: Add DCFH-DA solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation: ~485 nm, emission: ~535 nm).
-
Data Analysis: Calculate the percentage of ROS reduction compared to the ROS-induced control.
III. Anti-cancer Activity Assays
Iridoid glycosides can inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis through various mechanisms, including the modulation of PI3K/Akt and MAPK signaling pathways.[3]
A. Cell Viability and Cytotoxicity (MTT/XTT Assay)
Principle: These colorimetric assays assess the effect of iridoid glycosides on cell viability and proliferation. Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.
Experimental Protocol (MTT):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the iridoid glycoside for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Data Presentation:
| Iridoid Glycoside | Cell Line | IC50 (µM) | Reference |
| Verminoside | Hep-2 | 128 | [10] |
| Verminoside | RD | 70 | [10] |
| Amphicoside | Hep-2 | 340 | [10] |
| Veronicoside | Hep-2 | 153.3 | [10] |
| Genipin | HeLa | 419 |
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the iridoid glycoside at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Signaling Pathway Analysis: Apoptosis and Cell Proliferation
IV. Neuroprotective Activity Assays
Iridoid glycosides have shown potential in protecting neurons from damage and degeneration.[4]
A. Neuroprotection against Oxidative Stress-induced Cell Death
Principle: This assay evaluates the ability of iridoid glycosides to protect neuronal cells (e.g., PC12 or SH-SY5Y) from cell death induced by oxidative stressors like H2O2 or 6-hydroxydopamine (6-OHDA). Cell viability is typically measured using the MTT assay.
Experimental Protocol:
-
Cell Culture and Differentiation: Culture neuronal cells and, if necessary, differentiate them into a more mature neuronal phenotype (e.g., with nerve growth factor for PC12 cells).
-
Pre-treatment: Pre-treat the cells with various concentrations of the iridoid glycoside for a designated period.
-
Induction of Neurotoxicity: Expose the cells to an oxidative stressor (e.g., H2O2) for a specified time.
-
Cell Viability Assessment: Perform the MTT assay as described in the anti-cancer section to determine cell viability.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the iridoid glycoside compared to the cells treated with the neurotoxin alone.
Data Presentation:
| Iridoid Glycoside | Cell Line | Neurotoxin | Outcome | Reference |
| Aucubin | PC12 | Corticosterone | Increased cell viability, reduced apoptosis and ROS | [4] |
| Catalpol | PC12 | Corticosterone | Increased cell viability, reduced apoptosis and ROS | [4] |
| Geniposide | PC12 | Corticosterone | Increased cell viability, reduced apoptosis and ROS | [4] |
V. Experimental Workflow Diagrams
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of iridoid glycosides. By employing these standardized assays, researchers can effectively screen and characterize the anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties of this promising class of natural compounds, thereby accelerating their development as potential therapeutic agents.
References
- 1. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alleviative Effect of Geniposide on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antioxidative iridoid glycosides and phenolic compounds from Veronica peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxic activity and structure activity relationships of iridoid glucosides derived from Veronica species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand-Based Drug Design of Genipin Derivatives with Cytotoxic Activity against HeLa Cell Line: A Structural and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Durantoside I: Application Notes and Protocols for Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of durantoside I as a standard in phytochemical analysis. This compound, an iridoid glycoside found in plants of the Verbenaceae family, such as Duranta erecta and Citharexylum spinosum, has garnered interest for its potential biological activities. These notes offer comprehensive methodologies for extraction, isolation, and quantification, as well as insights into its potential mechanisms of action.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₂O₁₃ | [1] |
| Molecular Weight | 552.52 g/mol | [1] |
| CAS Number | 53526-67-3 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, DMSO |
Quantitative Data Summary
The following table summarizes the quantitative analysis of this compound and related compounds in Duranta erecta.
| Analyte | Plant Part | Concentration (mg/g of dry weight) | Analytical Method | Reference |
| This compound | Leaves | Data not available | UPLC-PDA | |
| Acteoside | Leaves | Not specified | UPLC-PDA | [2] |
| Isoacteoside | Leaves | Not specified | UPLC-PDA | [2] |
| Quercetin | Leaves | Not specified | UPLC-PDA | [2] |
| Methylapigenin-7-O-β-D-glucopyranuronate | Leaves | Not specified | UPLC-PDA | [2] |
| Total Phenolics | Leaves | 2.20 ± 0.15 to 14.54 ± 0.29 (GAE) | Folin-Ciocalteu | [3] |
| Total Flavonoids | Leaves | 41.76 ± 0.96 to 343.49 ± 3.45 (QE) | Aluminum chloride colorimetric | [4] |
| Total Tannins | Leaves | 3.55 ± 0.07 to 13.82 ± 0.04 (GAE) | Folin-Ciocalteu | [3] |
GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent
Experimental Protocols
Extraction and Isolation of this compound from Duranta erecta
This protocol describes a general method for the extraction and isolation of iridoid glycosides from Duranta erecta, which can be adapted for the specific isolation of this compound.[5][6]
Materials:
-
Dried and powdered leaves or stems of Duranta erecta
-
Methanol (MeOH)
-
n-Butanol (n-BuOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Silica gel for column chromatography
-
Reverse-phase C18 column for HPLC
Protocol:
-
Extraction:
-
Macerate the dried plant material in methanol at room temperature for an extended period (e.g., 12-14 days), followed by a second extraction to ensure maximum yield.
-
Combine the methanol extracts and concentrate under vacuum to obtain a residue.
-
-
Solvent Partitioning:
-
Suspend the residue in 90% methanol and partition against a non-polar solvent like n-hexane to remove lipids and chlorophyll.
-
Concentrate the methanol layer and resuspend the residue in water.
-
Perform sequential liquid-liquid partitioning with ethyl acetate and then n-butanol. This compound, being a glycoside, is expected to partition into the n-butanol fraction.
-
-
Chromatographic Purification:
-
Concentrate the n-butanol fraction and subject it to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform-methanol, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions rich in this compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase C18 column with a methanol-water gradient system.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
-
Figure 1. Workflow for the extraction and isolation of this compound.
Quantitative Analysis by Ultra-Performance Liquid Chromatography (UPLC-PDA)
This validated method allows for the simultaneous quantification of this compound and other bioactive compounds in Duranta erecta.
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
-
Reverse-phase C18 column (e.g., Phenomenex Luna® 2.5 µm, 2.0 × 100 mm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: A suitable gradient to separate the target compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Extract a known weight of the dried plant material with methanol using ultrasonication. Filter the extract through a 0.22 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Establish a calibration curve by plotting peak area against the concentration of the standard solutions.
-
Precision: Determine intra-day and inter-day precision by analyzing replicate injections of a standard solution.
-
Accuracy: Assess by performing recovery studies on spiked samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio.
High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis
This protocol provides a general framework for the HPTLC analysis of iridoid glycosides, which can be optimized for this compound.
Materials:
-
HPTLC plates pre-coated with silica gel 60 F₂₅₄.
-
HPTLC system including an automatic sampler, developing chamber, and densitometric scanner.
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and water (e.g., 77:15:8, v/v/v). The polarity can be adjusted for optimal separation.
-
Application: Apply standards and samples as bands using an automatic sampler.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Derivatization: After development, dry the plate and spray with a suitable derivatizing agent, such as vanillin-sulfuric acid or p-anisaldehyde-sulfuric acid reagent, followed by heating to visualize the spots. Aluminum chloride can also be used for the derivatization of flavonoids.
-
Densitometric Scanning: Scan the derivatized plate using a densitometer at the wavelength of maximum absorbance for the derivatized spots (e.g., 550 nm).
Standard and Sample Preparation:
-
Prepare standard and sample solutions in methanol as described for the UPLC method.
Figure 2. General workflow for HPTLC analysis of this compound.
Biological Activity and Signaling Pathways
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Studies have shown that extracts of Duranta erecta possess anti-inflammatory properties. A hydroethanolic extract of the ripe fruit was found to exert a hepatoprotective effect by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. While this activity has been demonstrated for the whole extract, it provides a strong rationale for investigating the specific contribution of this compound to this effect.
Figure 3. Inhibition of the NF-κB pathway by Duranta erecta extract.
Antioxidant Activity and the Nrf2 Signaling Pathway
Methanol extracts of Duranta erecta leaves have demonstrated significant in vitro antioxidant potential, including DPPH radical scavenging and ferric reducing antioxidant power.[9] The antioxidant properties of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Although direct evidence linking this compound to the Nrf2 pathway is currently lacking, its presence in an antioxidant-rich extract suggests it may contribute to this activity.
Figure 4. Hypothesized role of this compound in the Nrf2 antioxidant pathway.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Duranta erecta Linn: A critical review on phytochemistry, traditional uses, pharmacology, and toxicity from phytopharmaceutical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical, Antimicrobial, and Antioxidant Profiles of Duranta erecta L. Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. Iridoid glucosides from the leaves and stems of Duranta erecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. sdiarticle4.com [sdiarticle4.com]
Application Notes and Protocols: Durantoside I Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durantoside I is a naturally occurring iridoid glycoside isolated from plants of the Duranta genus.[1][2] It has garnered interest in the scientific community for its potential biological activities. Accurate and consistent preparation of stock solutions is the first critical step for reliable in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure reproducibility in experimental workflows.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂O₁₃ | [1][3][4][5] |
| Molecular Weight | 552.52 g/mol | [1][2][3][5] |
| CAS Number | 53526-67-3 | [1][2][3] |
| Appearance | Powder | [2] |
| Purity | ≥98% | [5] |
Solubility and Recommended Solvents
This compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements, particularly the tolerance of the biological system to the solvent.
| Solvent | Notes |
| DMSO | Dimethyl sulfoxide is the most common solvent for preparing high-concentration stock solutions of this compound for in vitro assays.[4][5] |
| Ethanol | Suitable for certain applications, but solubility may be lower than in DMSO. |
| Methanol | Can be used as a solvent.[5] |
| Pyridine | Another potential solvent for this compound.[5] |
For most cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for laboratory use.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour. This prevents condensation of moisture onto the powder.
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the mass of this compound required. The molecular weight is 552.52 g/mol .
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 552.52 g/mol = 0.0055252 g
-
Mass (mg) = 5.53 mg
-
-
-
Weighing: Carefully weigh out 5.53 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (25-37°C) can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots as recommended in the storage guidelines below.
-
Storage and Stability
Proper storage of both the powdered compound and the prepared stock solutions is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| In Solvent (DMSO) | -80°C | 6 months | [4] |
| -20°C | 1 month | [4] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles of the stock solution.[4]
-
When using a frozen aliquot, allow it to thaw completely and equilibrate to room temperature before opening.
-
Before use, briefly centrifuge the vial to collect the solution at the bottom.
Application Workflow
The following diagram illustrates the general workflow from receiving the powdered this compound to its application in a typical in vitro experiment.
Signaling Pathways
While the direct molecular targets and signaling pathways of this compound are still under investigation, its known biological activities, such as antioxidant and anti-inflammatory effects, suggest potential interactions with pathways like NF-κB, MAPK, or Nrf2. Further research is needed to elucidate the precise mechanisms of action. The diagram below represents a generalized logical relationship for investigating these potential pathways.
References
Application Notes: Cell Culture Models for Investigating the Biological Effects of Durantoside I
Audience: Researchers, scientists, and drug development professionals.
Introduction: Durantoside I is a naturally occurring iridoid glycoside found in plants of the Duranta genus. Iridoid glycosides as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2][3][4] These properties make this compound a compound of interest for further pharmacological investigation. This document provides a guide to using cell culture models to explore the potential therapeutic effects of this compound, offering detailed protocols for key assays and frameworks for data presentation and interpretation. While specific data on this compound is limited, the methodologies presented are based on established protocols for analogous iridoid glycosides such as aucubin, catalpol, and geniposide.
1. Selection of Appropriate Cell Culture Models:
The choice of cell line is critical and should be guided by the specific biological activity being investigated.
-
For Anti-inflammatory Effects: The murine macrophage cell line RAW 264.7 is a well-established model.[5] These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[6][7]
-
For Neuroprotective Effects: The human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12 are widely used in neurobiology research.[8][9] Cellular stress can be induced using agents like amyloid-beta (Aβ) peptides, hydrogen peroxide (H₂O₂), or corticosterone to mimic neurodegenerative conditions.[9][10][11]
-
For Cytotoxic/Anticancer Effects: A panel of human cancer cell lines should be used to assess the breadth of activity. Common choices include:
-
MCF-7 (breast adenocarcinoma)
-
A549 (lung carcinoma)
-
HCT-116 (colorectal carcinoma)
-
HepG2 (hepatocellular carcinoma)
-
K562 (chronic myeloid leukemia)[1]
-
-
For Antioxidant Effects: While chemical assays like DPPH are useful, cell-based antioxidant activity can be assessed in various cell lines, such as human keratinocytes (HaCaT ), by measuring the reduction of intracellular reactive oxygen species (ROS) after inducing oxidative stress.[12]
2. Data Presentation:
Quantitative data should be summarized in tables to facilitate comparison of results across different concentrations of this compound and between different assays.
Table 1: Exemplary Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | IC₅₀ (µM) after 48h |
|---|---|
| MCF-7 | 75.2 ± 5.1 |
| A549 | 112.8 ± 9.3 |
| HCT-116 | 68.5 ± 4.7 |
| HepG2 | > 200 |
IC₅₀ (half-maximal inhibitory concentration) values are determined from dose-response curves generated from cell viability assays.
Table 2: Exemplary Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages (Hypothetical Data)
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) |
|---|---|---|---|
| Control | - | 5.2 ± 1.1 | 4.8 ± 0.9 |
| LPS (1 µg/mL) | - | 100 | 100 |
| This compound | 10 | 85.3 ± 6.2 | 88.1 ± 7.5 |
| This compound | 50 | 52.1 ± 4.5 | 55.9 ± 5.1 |
| this compound | 100 | 28.7 ± 3.1 | 32.4 ± 3.9 |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Selected cell line (e.g., MCF-7, A549, etc.)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% v/v.[13] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Measurement in RAW 264.7 Cells)
This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
96-well plates
-
Griess Reagent System
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.[5]
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of the LPS-only control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Experimental Workflow Diagram
References
- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalpol ameliorates LPS-induced inflammatory response by activating AMPK/mTOR signaling pathway in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of geniposide in SH-SY5Y cells and primary hippocampal neurons exposed to Aβ42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. <i>In silico</i> and <i>in vitro</i> antioxidant and cytotoxicity evaluation of oxygenated xanthone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 13. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Iridoid Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iridoid glycosides are a large group of monoterpenoid natural products found in a wide variety of plants.[1][2] They exhibit a broad range of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer effects, making them promising candidates for drug development.[1] Accurate and reliable analytical techniques are crucial for the isolation, identification, quantification, and structural elucidation of these compounds in complex matrices such as plant extracts and biological samples.
These application notes provide an overview of the key analytical techniques used for the characterization of iridoid glycosides, with a focus on chromatographic and spectrometric methods. Detailed protocols for sample preparation, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.
Key Analytical Techniques
A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of iridoid glycosides.
-
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a robust and widely used technique for the separation and quantification of iridoid glycosides.[3][4][5]
-
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, sensitivity, and speed compared to conventional HPLC, making it suitable for the analysis of complex mixtures of iridoid glycosides.[6][7]
-
Mass Spectrometry (MS) , particularly when coupled with HPLC or UPLC (LC-MS), is a powerful tool for the identification and structural elucidation of iridoid glycosides.[8][9][10] Techniques like Quadrupole Time-of-Flight (QTOF) and Triple Quadrupole (QqQ) mass spectrometry provide high accuracy mass measurements and fragmentation data.[6][7][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) is indispensable for the unambiguous structure elucidation of novel iridoid glycosides.[12][13][14][15]
Experimental Protocols
Protocol 1: Extraction of Iridoid Glycosides from Plant Material
This protocol describes a general procedure for the extraction of iridoid glycosides from dried plant material. The choice of solvent and method may need to be optimized depending on the specific plant matrix and target compounds.
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol (70-95%)
-
Ultrasonic bath or reflux apparatus
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Add a defined volume of the extraction solvent (e.g., 100 mL of 70% methanol) to the plant material.
-
Choose one of the following extraction methods:
-
Ultrasonic Extraction: Place the mixture in an ultrasonic bath and extract for a specified time (e.g., 30-60 minutes) at a controlled temperature.[16]
-
Reflux Extraction: Set up a reflux apparatus and heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours).[7]
-
-
After extraction, separate the supernatant from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue 1-2 more times to ensure complete extraction.
-
Combine all the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.[17][18]
Protocol 2: HPLC-UV Analysis for Quantification of Iridoid Glycosides
This protocol provides a general method for the quantitative analysis of known iridoid glycosides using HPLC-UV.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/DAD detector.[4]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[5][17]
-
Mobile Phase: A gradient of water (often with an acid modifier like 0.1% formic or phosphoric acid) and acetonitrile or methanol. A typical gradient could be:
-
0-20 min: 10-30% B
-
20-30 min: 30-50% B
-
(A: 0.1% Formic acid in water, B: Acetonitrile)
-
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 25-30°C.[5]
-
Detection Wavelength: Iridoid glycosides typically have a UV maximum between 230-280 nm. The specific wavelength should be optimized based on the absorbance spectrum of the target analyte. A common wavelength is 240 nm.[17]
-
Injection Volume: 10-20 µL.[17]
Procedure:
-
Standard Preparation: Prepare a stock solution of the iridoid glycoside standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase or methanol and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the iridoid glycoside in the sample by interpolating its peak area on the calibration curve.
Protocol 3: UPLC-QTOF/MS for Identification and Characterization
This protocol outlines a method for the rapid identification and structural characterization of iridoid glycosides using UPLC coupled with a QTOF mass spectrometer.
Instrumentation and Conditions:
-
UPLC System: An ultra-performance liquid chromatography system.
-
Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[19]
-
Mobile Phase: Similar to HPLC, a gradient of water with 0.1% formic acid (A) and acetonitrile (B) is commonly used. A faster gradient can be employed due to the UPLC system.[19]
-
Flow Rate: 0.3-0.5 mL/min.[19]
-
Column Temperature: 35-45°C.[19]
-
Mass Spectrometer: A QTOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in both positive and negative ion modes is often used to obtain comprehensive information.[11]
-
MS Parameters (Typical):
-
Capillary Voltage: 2.5-3.5 kV
-
Sampling Cone Voltage: 20-40 V
-
Source Temperature: 100-120°C
-
Desolvation Temperature: 300-400°C
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragmentation spectra.
-
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
Analysis: Inject the sample into the UPLC-QTOF/MS system. Acquire full scan MS data and data-dependent MS/MS spectra.
-
Data Analysis:
-
Determine the accurate mass of the molecular ions ([M-H]⁻, [M+H]⁺, [M+Na]⁺, [M+HCOO]⁻).[8][20]
-
Calculate the elemental composition from the accurate mass.
-
Analyze the MS/MS fragmentation patterns. Common neutral losses include water (H₂O), carbon dioxide (CO₂), and the glucose residue (162 Da).[8] These fragmentation patterns provide valuable structural information about the aglycone and the nature of substituents.[21]
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of iridoid glycosides by LC-based methods.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) of Iridoid Glycosides by UPLC-QqQ-MS/MS
| Compound | Regression Equation | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |
| Monotropein | y = 2548.3x + 154.7 | 5.2 - 5200 | 0.9985 | 0.8 | 2.6 |
| Deacetyl Asperulosidic Acid | y = 3125.1x - 245.9 | 10.5 - 10500 | 0.9978 | 1.5 | 5.3 |
| Asperulosidic Acid | y = 1897.6x + 312.4 | 8.7 - 8700 | 0.9981 | 1.2 | 4.1 |
| Asperuloside | y = 4210.8x - 541.2 | 27.6 - 27600 | 0.9930 | 8.3 | 27.6 |
Data adapted from a study on Morinda officinalis.[7][22]
Table 2: Precision and Recovery of Iridoid Glycosides by UPLC-QqQ-MS/MS
| Compound | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Recovery (%) |
| Monotropein | 2.8 | 3.5 | 98.7 ± 2.1 |
| Deacetyl Asperulosidic Acid | 3.1 | 4.2 | 97.5 ± 3.3 |
| Asperulosidic Acid | 2.5 | 3.8 | 99.2 ± 2.8 |
| Asperuloside | 4.5 | 4.1 | 95.3 ± 4.5 |
Data adapted from a study on Morinda officinalis.[7][22]
Visualizations
Caption: General workflow for the extraction and analysis of iridoid glycosides.
Caption: Detailed workflow for UPLC-MS/MS analysis of iridoid glycosides.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Iridoids Analysis by Different Analytical Techniques and its Role as Pharmacologic Agents: A Review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.bvsalud.org [search.bvsalud.org]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling of iridoid glycosides in Vaccinium species by UHPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 16. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. [PDF] Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Durantoside I in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durantoside I is a naturally occurring iridoid glycoside found in plants of the Verbenaceae family, such as Duranta erecta. While research specifically isolating the effects of this compound is emerging, the anti-cancer potential of extracts from its source plants and the broader class of iridoid glycosides is documented. Extracts of Duranta erecta have demonstrated cytotoxic effects against various cancer cell lines, and iridoid glycosides, as a class, are known to modulate signaling pathways involved in cell proliferation, apoptosis, and metastasis.
These application notes provide a framework for investigating the anti-cancer properties of this compound in a laboratory setting. The protocols and expected outcomes are based on published research on Duranta erecta extracts and related iridoid glycosides.
Data Presentation: Cytotoxicity of Duranta erecta Extracts
While specific IC50 values for pure this compound are not widely available in the public domain, studies on extracts from Duranta erecta provide a basis for its potential cytotoxic activity. The following table summarizes the reported bioactivity of these extracts against various cancer cell lines.
| Extract/Compound | Cancer Cell Line | Assay | IC50 / Growth Inhibition (GI50) | Reference |
| Methanolic Extract of D. erecta | C127I (Bovine Mammary Cancer) | MTT Assay | 44.66 µg/mL | [1] |
| Aqueous Extract of D. erecta | C127I (Bovine Mammary Cancer) | MTT Assay | 41.58 µg/mL | [1] |
| Chloroform Extract of D. erecta | HL-60 (Leukemia) | SRB Assay | <80 µg/ml | [2][3][4] |
| Ethyl Acetate Extract of D. erecta | HL-60 (Leukemia) | SRB Assay | <80 µg/ml | [2][3][4] |
| Methanolic Extract of D. erecta | HL-60 (Leukemia) | SRB Assay | <80 µg/ml | [2][3][4] |
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the anti-cancer effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, HL-60)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the cells immediately using a flow cytometer.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by this compound. Based on the literature for iridoid glycosides, key targets could include proteins in the PI3K/Akt and MAPK/ERK pathways, as well as apoptosis-related proteins like Bax, Bcl-2, and caspases.[5]
Materials:
-
This compound
-
Cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway for this compound based on related compounds and a general experimental workflow.
Caption: Hypothetical signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for evaluating the anti-cancer effects of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Durantoside I for In Vitro Assays
Welcome to the technical support center for the utilization of durantoside I in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to solubility, and to offer standardized protocols for assessing its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring iridoid glycoside with the chemical formula C₂₆H₃₂O₁₃ and a molecular weight of approximately 552.5 g/mol [1]. It has been isolated from plants of the genus Duranta and has reported antioxidant and anti-inflammatory properties[2].
Q2: In which solvents is this compound soluble?
Q3: I am observing precipitation when I add my DMSO stock of this compound to my cell culture medium. What is causing this?
This is a common issue when using DMSO as a stock solvent for in vitro assays. The primary reason for precipitation is the drastic change in solvent polarity when a concentrated DMSO stock solution is diluted into an aqueous-based cell culture medium[7]. Even if a compound is soluble in pure DMSO, its solubility in a high-percentage aqueous environment with a low final DMSO concentration may be limited.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
The maximum tolerated DMSO concentration varies between cell lines and depends on the duration of the assay. A general guideline is to keep the final DMSO concentration at or below 1% (v/v)[7]. However, for some sensitive cell lines, even concentrations below 1% can be toxic. It is always recommended to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.
Q5: How can I improve the solubility of this compound for my in vitro experiments?
Several strategies can be employed to improve the solubility of this compound:
-
Optimize DMSO Concentration: Ensure you are using the highest tolerable final concentration of DMSO for your cell line to aid in solubility.
-
Aqueous Stock Solution: Given that structurally similar iridoid glycosides are water-soluble, you can attempt to dissolve this compound directly in sterile water or a buffer like PBS.
-
Use of Co-solvents: In addition to DMSO, other water-miscible organic solvents can be tested, although their toxicity to cells must also be evaluated.
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble compounds, forming inclusion complexes with enhanced aqueous solubility and stability[2][8][9][10]. This is a highly effective method for improving the solubility of hydrophobic molecules.
Troubleshooting Guide: Compound Precipitation in Cell Culture
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in your experiments.
Table 1: Troubleshooting Precipitation of this compound
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate immediately upon adding DMSO stock to media. | Rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid mixing and dispersion[7]. |
| Precipitation observed after a short incubation period. | Compound concentration exceeds its kinetic solubility in the final assay medium. | Determine the kinetic solubility of this compound in your specific cell culture medium using a serial dilution method (see Experimental Protocols). Do not exceed this concentration in your experiments. |
| Precipitate forms after moving from cold storage to the incubator. | Temperature-dependent solubility. | Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Allow all solutions to reach room temperature or 37°C before mixing. |
| Precipitation appears to be crystalline. | The compound is crashing out of solution. | Consider using a solubilizing agent like cyclodextrin to form a more stable complex. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay in 96-Well Plate
This protocol allows for the determination of the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium of interest
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm) or visual inspection under a microscope.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in 100% DMSO in a separate 96-well plate or microcentrifuge tubes.
-
Add 198 µL of your pre-warmed cell culture medium to the wells of the clear-bottom 96-well plate.
-
Transfer 2 µL of each DMSO dilution of this compound into the corresponding wells of the plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include controls:
-
Negative Control: 198 µL of medium + 2 µL of 100% DMSO.
-
Blank: 200 µL of medium only.
-
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your assay (e.g., 2 hours or 24 hours).
-
Assess for precipitation either by visual inspection under a microscope or by measuring the light scattering at 600-650 nm using a plate reader. An increase in absorbance/scattering compared to the negative control indicates precipitation.
-
The highest concentration that does not show precipitation is considered the kinetic solubility.
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of this compound to scavenge the stable free radical DPPH.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 517 nm.
-
Ascorbic acid or Trolox as a positive control.
Methodology:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Keep this solution in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or water).
-
Create a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add the DPPH solution to each well to initiate the reaction. The final volume should be consistent across all wells.
-
Include controls:
-
Blank: Solvent only.
-
Control: DPPH solution with the solvent used for the sample.
-
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value , which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Protocol 3: Griess Assay for Nitric Oxide Production (Anti-inflammatory Activity)
This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 540 nm.
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a cell culture compatible solvent (e.g., sterile water or a low concentration of DMSO).
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a non-stimulated control.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Assess the inhibitory effect of this compound on NO production.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for In Vitro Cell-Based Assays
Caption: General workflow for conducting in vitro cell-based assays with this compound.
Diagram 2: NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.
Diagram 3: MAPK Signaling Pathway
References
- 1. This compound | C26H32O13 | CID 131854867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivochem.com [invivochem.com]
- 4. In vitro anti-inflammatory, antidiabetic, antibacterial, and in silico studies of Ferruginan A isolated from Olea ferruginea Royle (Oleaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cyclodextrin⁻Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
optimizing extraction yield of durantoside I from plant material
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction yield of durantoside I from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for extracting this compound?
A1: this compound, an iridoid glycoside, is commonly isolated from plants of the Verbenaceae family. Notable sources include Duranta repens (also known as Duranta erecta) and Citharexylum spinosum.[1][2][3] The concentration of this compound can vary depending on the plant part (leaves, stems, flowers), geographical location, and harvesting time.
Q2: Which solvents are most effective for extracting this compound?
A2: Polar solvents are generally used for the extraction of iridoid glycosides like this compound. Methanol and ethanol are common choices.[1][3] Aqueous mixtures of these alcohols are also frequently employed. The selection of the optimal solvent may require preliminary testing with your specific plant material. For purification, solvents with varying polarities such as ethyl acetate and n-butanol are often used in liquid-liquid extraction or column chromatography.[2][4][5]
Q3: What extraction methods can be used to maximize the yield of this compound?
A3: Several extraction techniques can be employed, each with its advantages and disadvantages. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times compared to traditional methods.[6][7][8]
-
Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient and more time-consuming.
-
Soxhlet Extraction: A continuous extraction method that can be efficient but may expose the extract to heat for extended periods, potentially degrading thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[6][8] It is a rapid and efficient method.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid extraction.[7][9] It is known for its high efficiency and reduced solvent consumption.
Q4: How can I purify this compound from the crude extract?
A4: Purification of this compound typically involves chromatographic techniques. A common approach is to first perform a liquid-liquid fractionation of the crude extract using solvents of increasing polarity. The resulting fractions are then subjected to column chromatography over silica gel or other stationary phases.[2][4] High-Performance Liquid Chromatography (HPLC) is often used for the final purification to obtain high-purity this compound.[2][4]
Q5: What are the critical factors that can affect the stability of this compound during extraction?
A5: this compound, like other iridoid glycosides, can be susceptible to degradation under certain conditions. Key factors affecting its stability include:
-
pH: Iridoid glycosides can be unstable under acidic or alkaline conditions, which can lead to hydrolysis of the glycosidic bond or other rearrangements.[10]
-
Temperature: High temperatures used during extraction or solvent evaporation can lead to the degradation of the compound.[11][12] It is advisable to use lower temperatures when possible and to minimize the duration of heat exposure.
-
Enzymes: Endogenous enzymes present in the plant material can degrade this compound upon cell lysis. Deactivating these enzymes, for instance by blanching the plant material before extraction, can help improve the yield.[13]
-
Light: Exposure to light can potentially degrade the compound over time.[10] It is good practice to protect the extracts from direct light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time may be too short. | - Reduce the particle size of the plant material by grinding.[14] - Increase the extraction time or the solvent-to-solid ratio. - Consider using more efficient extraction methods like UAE or MAE.[6][7] |
| Inappropriate Solvent: The solvent used may not have the optimal polarity to solubilize this compound effectively. | - Experiment with different polar solvents (e.g., methanol, ethanol) and their aqueous mixtures.[1] | |
| Degradation of this compound: The compound may be degrading due to high temperatures, extreme pH, or enzymatic activity. | - Use lower extraction temperatures or methods that allow for shorter extraction times.[11] - Ensure the pH of the extraction solvent is near neutral. - Consider a pre-treatment step to deactivate enzymes, such as blanching the plant material.[13] | |
| Presence of Impurities in the Final Product | Ineffective Purification: The chromatographic separation may not be optimized to separate this compound from other closely related compounds. | - Optimize the mobile phase composition and gradient in your chromatography setup. - Try different stationary phases for column chromatography. - Consider using preparative HPLC for final purification.[4] |
| Co-extraction of other compounds: The initial extraction may have pulled a wide range of compounds with similar polarities. | - Perform a preliminary liquid-liquid fractionation of the crude extract to remove unwanted compounds before column chromatography. | |
| Inconsistent Extraction Yields | Variability in Plant Material: The concentration of this compound can vary between different batches of plant material. | - Standardize the collection time and conditions of the plant material. - Ensure consistent drying and storage procedures for the plant material. |
| Inconsistent Extraction Parameters: Variations in extraction time, temperature, or solvent composition can lead to different yields. | - Carefully control and document all extraction parameters for each experiment.[14] |
Experimental Protocols
General Protocol for Extraction of this compound
This is a generalized protocol and should be optimized for your specific plant material and laboratory conditions.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves of Duranta repens) at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction (Choose one method):
-
Maceration:
-
Weigh a specific amount of the powdered plant material (e.g., 100 g).
-
Place it in a suitable container and add a polar solvent (e.g., 80% methanol in water) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Stir the mixture at room temperature for a defined period (e.g., 24-48 hours).
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Place a known amount of powdered plant material (e.g., 10 g) in an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath and sonicate for a specific time (e.g., 30-60 minutes) at a controlled temperature.[8]
-
Filter the extract. Repeat the process on the residue for higher recovery.
-
Combine the filtrates.
-
-
-
Concentration:
-
Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 45 °C to obtain the crude extract.
-
-
Purification:
-
Liquid-Liquid Fractionation:
-
Dissolve the crude extract in water.
-
Sequentially partition the aqueous solution with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove unwanted compounds. This compound is expected to be enriched in the more polar fractions like ethyl acetate or the remaining aqueous layer.
-
-
Column Chromatography:
-
Pack a glass column with silica gel.
-
Load the enriched fraction onto the column.
-
Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Final Purification (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.
-
-
Data Presentation
Table 1: Comparison of Different Extraction Methods for Iridoid Glycosides (General Data)
| Extraction Method | Typical Solvent | Temperature (°C) | Extraction Time | Relative Yield | Pros | Cons |
| Maceration | 70-80% Ethanol/Methanol | Room Temperature | 24-72 h | Low to Moderate | Simple, inexpensive | Time-consuming, lower efficiency |
| Soxhlet | Ethanol/Methanol | Boiling point of solvent | 6-24 h | Moderate to High | Continuous, efficient | Can degrade thermolabile compounds |
| Ultrasound-Assisted | 50-70% Ethanol/Methanol | 40-60 | 30-60 min | High | Fast, efficient, less solvent | Requires specialized equipment |
| Microwave-Assisted | 50-70% Ethanol/Methanol | 50-80 | 5-30 min | High | Very fast, highly efficient | Requires specialized equipment |
Note: The relative yields are generalized and will vary depending on the specific plant material and optimization of parameters.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Key factors influencing the extraction yield of this compound.
References
- 1. A new triterpenoid glycoside from the leaves and stems of Duranta repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical study of the trunk bark of Citharexylum spinosum L. growing in Tunisia: Isolation and structure elucidation of iridoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical investigation and antioxidant activity of Duranta repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]
- 7. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from Onion Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a Microwave-Assisted Extraction Method for the Recovery of the Anthocyanins from Jabuticaba By-Products [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN113480581A - Method for extracting iridoid glycoside from rehmannia - Google Patents [patents.google.com]
- 14. Troubleshooting [chem.rochester.edu]
durantoside I stability issues in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of durantoside I in various solvents, addressing common issues encountered during experimental procedures. The information is presented in a question-and-answer format to facilitate troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound, an iridoid glycoside, contains functional groups susceptible to degradation, primarily the ester and glycosidic linkages. Common causes of degradation include:
-
pH Extremes: Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the ester linkage, and potentially the glycosidic bond, leading to the breakdown of the molecule. Iridoid glycosides, as a class, have shown susceptibility to hydrolysis under strong alkaline conditions and, to a lesser extent, in strong acids.[1][2]
-
Elevated Temperatures: High temperatures can accelerate the rate of hydrolytic degradation and other decomposition reactions.[1][2]
-
Oxidation: The presence of oxidizing agents in the solvent or exposure to air over extended periods can lead to oxidative degradation of the molecule.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that may alter the structure of this compound.
Q2: What are the visual or analytical indicators of this compound degradation?
A2: Degradation can manifest in several ways:
-
Visual Changes: Discoloration of the solution, formation of precipitates, or a change in turbidity.
-
Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by:
-
A decrease in the peak area of the intact this compound.
-
The appearance of new peaks corresponding to degradation products.
-
A shift in the retention time of the main peak.
-
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: For short-term use, this compound is typically dissolved in polar organic solvents. Common choices include:
For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles. The stability in aqueous solutions is expected to be lower, especially at non-neutral pH.
Q4: I am observing unexpected peaks in my HPLC analysis. How can I confirm if they are degradation products?
A4: To confirm if new peaks are degradation products, you can perform a forced degradation study. This involves intentionally exposing a sample of this compound to stress conditions (acid, base, heat, oxidation, light) and then analyzing the stressed sample by HPLC alongside a control sample.[5][6][7][8][9] An increase in the area of the unknown peaks in the stressed samples strongly suggests they are degradation products.
General Stability Profile of Iridoid Glycosides
| Stress Condition | General Effect on Iridoid Glycosides | Potential Degradation Pathway |
| Strongly Alkaline (e.g., > pH 9) | Prone to degradation[1][2] | Hydrolysis of ester linkages[1][2] |
| Strongly Acidic (e.g., < pH 3) | Potential for degradation[1][2] | Hydrolysis of ester and glycosidic linkages |
| High Temperature (> 40°C) | Degradation can be accelerated[1][2] | Increased rate of hydrolysis and other reactions |
| **Oxidizing Agents (e.g., H₂O₂) ** | Potential for degradation | Oxidation of sensitive functional groups |
| UV/Visible Light | Potential for photodegradation | Photochemical reactions |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. Researchers should adapt the concentrations and exposure times based on their specific experimental setup and the observed stability.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light, for a defined period (e.g., 2, 6, 12, 24 hours).
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven (e.g., 60°C or 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for iridoid glycosides. The mobile phase could consist of a gradient of water (with a modifier like formic acid or acetic acid) and acetonitrile or methanol.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.
4. Data Interpretation:
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Calculate the percentage degradation of this compound under each stress condition.
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Characterize the degradation products using techniques like LC-MS to determine their mass and propose potential structures.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Potential degradation pathways of this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivochem.com [invivochem.com]
- 4. This compound | CAS:53526-67-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. asianjpr.com [asianjpr.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biomedres.us [biomedres.us]
- 8. rjptonline.org [rjptonline.org]
- 9. scispace.com [scispace.com]
Technical Support Center: Troubleshooting HPLC Separation of Durantoside Isomers
Welcome to the technical support center for the HPLC separation of durantoside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions related to the chromatographic separation of these closely related iridoid glycosides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of durantoside isomers in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Durantoside Isomers
Question: My durantoside isomers (e.g., Durantoside I and II) are not separating well and appear as overlapping peaks or a single broad peak. What steps can I take to improve resolution?
Answer: Poor resolution is a common challenge when separating structurally similar isomers. Here are several strategies to enhance separation:
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Optimize the Mobile Phase Composition: The mobile phase is a critical factor in achieving baseline separation.
-
Adjust the Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (typically acetonitrile or methanol) to the aqueous phase. A shallow gradient or a slight decrease in the organic solvent percentage in an isocratic method can increase retention times and often improves the separation of closely eluting compounds.
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Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties (dipole moment, viscosity, and proton donor/acceptor characteristics). This change in selectivity can sometimes resolve co-eluting peaks.
-
Modify the Aqueous Phase pH: The pH of the mobile phase can influence the separation of glycosidic isomers. Adding a small amount of an acidifier, such as formic acid or acetic acid (typically 0.1%), to the mobile phase is a common practice to improve peak shape and can also affect selectivity. For ionizable compounds, adjusting the pH is a crucial step.[1]
-
-
Evaluate the Stationary Phase: The choice of HPLC column is fundamental for a successful separation.
-
Column Chemistry: While C18 columns are the most widely used for reversed-phase HPLC, not all C18 columns are the same.[2] Differences in end-capping and silica purity can lead to variations in selectivity. Trying a C18 column from a different manufacturer or one with a different bonding density can be beneficial. For separating isomers, stationary phases with enhanced shape selectivity, such as C30 or phenyl-hexyl columns, might offer better resolution.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) will increase column efficiency, leading to sharper peaks and potentially better resolution.[3] A longer column can also increase the number of theoretical plates, which can improve separation, although this will also increase analysis time and backpressure.
-
-
Adjust Chromatographic Conditions:
-
Lower the Flow Rate: Decreasing the flow rate can enhance resolution by allowing more time for the isomers to interact with the stationary phase.[3]
-
Optimize Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can influence selectivity and resolution. Experimenting with different column temperatures (e.g., in the range of 25-40°C) may improve your separation.
-
Issue 2: Tailing or Fronting Peaks for Durantoside Analytes
Question: My durantoside isomer peaks are asymmetrical, showing significant tailing or fronting. What is the cause and how can I fix it?
Answer: Asymmetrical peaks can be caused by several factors, leading to issues with integration and reproducibility.[4]
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Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.
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Active Silanol Groups: Residual silanol groups on the silica-based packing material can interact with polar functional groups on the durantoside molecules, causing peak tailing. Using a well-end-capped column or adding a competing base like triethylamine (TEA) to the mobile phase (though this is less common with modern columns) can mitigate this effect.[4] Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can also help by protonating the silanol groups and reducing unwanted interactions.
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Column Overload: Injecting too much sample can lead to peak tailing.[5] Try diluting your sample or injecting a smaller volume.
-
Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can also result in poor peak shape. Try flushing the column with a strong solvent or replacing the guard and/or analytical column. A void at the column inlet can also cause peak distortion.[4]
-
-
Peak Fronting: This is less common than tailing and can be an indication of column overload under specific conditions or a problem with how the sample is introduced to the column. Ensure your sample is completely dissolved in the mobile phase or a weaker solvent.
Issue 3: Fluctuating Retention Times for Durantoside Isomers
Question: The retention times for my durantoside isomers are not consistent between injections. What could be causing this variability?
Answer: Unstable retention times can compromise the reliability of your analytical method.
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after the system has been idle. Insufficient equilibration can cause retention times to drift, particularly in the initial injections.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Always prepare your mobile phase fresh and ensure accurate measurements of all components. If using a buffer, ensure its pH is consistent.
-
Pump Performance: A malfunctioning pump, worn pump seals, or air bubbles in the system can cause an inconsistent flow rate, leading to variable retention times.[6] If you suspect a pump issue, consult your instrument's manual for maintenance and troubleshooting procedures.
-
Column Temperature Fluctuations: Variations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating new durantoside isomers?
A1: A good starting point for method development for durantoside isomer separation is to use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of a gradient of acetonitrile and water, with 0.1% formic acid in both solvents.[7] Begin with a broad gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate solvent strength required to elute your compounds. Based on the results of the scouting gradient, you can then develop a more focused gradient or an isocratic method to optimize the separation of the isomers.
Q2: How do I choose between isocratic and gradient elution for durantoside isomer separation?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample and the elution profile of the durantoside isomers.
-
Isocratic elution is simpler and can provide better reproducibility once optimized. It is often suitable when the isomers elute close to each other and there are no other compounds in the sample that elute much later.
-
Gradient elution is generally preferred for complex samples containing compounds with a wide range of polarities.[2] For isomer separation, a shallow gradient can provide the best resolution by slowly changing the mobile phase strength.
Q3: What detection wavelength is typically used for durantoside analysis?
A3: Iridoid glycosides, including durantosides, generally lack a strong chromophore for UV detection at higher wavelengths. They are often detected at lower UV wavelengths, typically in the range of 200-230 nm. It is advisable to run a UV-Vis spectrum of your purified durantoside standards to determine the wavelength of maximum absorbance for optimal sensitivity.
Data Presentation
Table 1: General Starting Conditions for HPLC Method Development for Durantoside Isomers
| Parameter | Recommended Starting Condition | Notes |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Consider columns with different selectivities (e.g., Phenyl-Hexyl, C30) if C18 is unsuccessful. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures acidic pH to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile is often the first choice due to its lower viscosity and UV cutoff. |
| Gradient Program | 5-95% B over 30 minutes (for scouting) | Adjust the gradient slope based on the initial results to improve resolution. |
| Flow Rate | 1.0 mL/min | Can be adjusted to optimize resolution and analysis time. |
| Column Temperature | 30 °C | Maintaining a constant temperature is crucial for reproducibility. |
| Detection Wavelength | 210 nm (or as determined by UV spectrum) | Lower wavelengths generally provide better sensitivity for iridoid glycosides. |
| Injection Volume | 10 µL | Adjust based on sample concentration and column dimensions to avoid overload. |
Experimental Protocols
Protocol 1: General HPLC Method for the Analysis of Iridoid Glycosides
This protocol is a general starting point for the analysis of iridoid glycosides, such as durantosides, and should be optimized for specific isomers.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient: Start with a shallow gradient, for example: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-90% B, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 210 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., plant extract or purified isomers) in the initial mobile phase composition or a compatible solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nacalai.com [nacalai.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Durantoside I Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the degradation of Durantoside I during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For maximal stability, solid (powder) this compound should be stored in a tightly sealed container at -20°C.[1] Under these conditions, the compound can be stable for up to three years.[1] For shorter durations, storage at 4°C is acceptable for up to two years.[1] It is crucial to prevent exposure to moisture and light.
Q2: I need to prepare a stock solution of this compound. What is the best practice for storage?
When preparing stock solutions, it is recommended to dissolve this compound in a suitable solvent such as DMSO, methanol, or ethanol.[1][2] For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or at -20°C for up to one month.[1] Ideally, solutions should be prepared fresh on the day of use.[2]
Q3: My this compound solution has changed color. What could be the cause?
A change in the color of your this compound solution may indicate degradation. Iridoid glycosides can be susceptible to degradation under various stress conditions, including exposure to light, elevated temperatures, or non-optimal pH levels.[3][4][5] It is advisable to prepare a fresh solution and ensure proper storage conditions are maintained.
Q4: I am observing unexpected peaks in my HPLC/UPLC analysis of a stored this compound sample. What could be the reason?
The appearance of unexpected peaks in your chromatogram likely points to the presence of degradation products.[6][7][8] this compound, being an iridoid glycoside with ester bonds, is susceptible to hydrolysis, particularly under acidic or alkaline conditions and at elevated temperatures.[3][4][9] To confirm this, you can perform a forced degradation study under mild acidic, basic, and oxidative conditions to identify the retention times of potential degradation products.
Q5: How can I minimize the degradation of this compound during my experiments?
To minimize degradation during your experiments, it is important to control the temperature and pH of your solutions.[3][4] Avoid prolonged exposure to high temperatures and strong acidic or alkaline environments. If your experimental conditions require a specific pH, it is advisable to conduct a preliminary stability test of this compound under those conditions. Whenever possible, prepare solutions fresh and use them promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low purity of this compound stock solution | Improper storage conditions (temperature, light exposure). Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials. Store at -80°C for long-term storage. Protect from light. |
| Inconsistent experimental results | Degradation of this compound in the experimental buffer or medium. | Check the pH and temperature of your experimental setup. Perform a stability check of this compound under your specific experimental conditions. Prepare fresh solutions for each experiment. |
| Appearance of unknown peaks in chromatography | Hydrolysis or oxidation of this compound. | Analyze the degradation products by comparing them to samples subjected to forced degradation (e.g., mild acid/base treatment, oxidation). Adjust storage and experimental conditions to minimize degradation. |
| Precipitate formation in the stock solution | Poor solubility or compound degradation. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs after storage, it may be a sign of degradation; it is recommended to prepare a fresh solution. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| Solid (Powder) | 4°C | Up to 2 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [1] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, Methanol, Ethanol) to achieve the desired concentration.[1][2]
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Usage: Before use, allow a single aliquot to thaw completely at room temperature. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and understand its stability profile.[6][7][8][10]
-
Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to one sample and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to another sample and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to a third sample and keep it at room temperature for 24 hours.
-
Thermal Degradation: Incubate one sample at 80°C for 48 hours.
-
Control: Keep one sample under normal storage conditions.
-
-
Neutralization (for acid and base hydrolysis samples): After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (including the control) using a validated stability-indicating HPLC or UPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Visualizations
Caption: Recommended workflow for the preparation, storage, and use of this compound stock solutions.
Caption: A potential degradation pathway for this compound, highlighting susceptibility to hydrolysis.
References
- 1. invivochem.com [invivochem.com]
- 2. This compound | CAS:53526-67-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn2.hubspot.net [cdn2.hubspot.net]
Technical Support Center: Overcoming Poor Water Solubility of Natural Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the water solubility of natural compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor water solubility of many natural compounds?
A1: Many natural compounds are characterized by their complex aromatic structures and high molecular weights, which contribute to their lipophilicity. The presence of multiple hydrophobic groups and strong intermolecular hydrogen bonding in their crystalline form makes it difficult for water molecules to surround and dissolve them.
Q2: Which solubility enhancement technique is most suitable for my compound?
A2: The choice of technique depends on several factors, including the physicochemical properties of the natural compound (e.g., melting point, logP, functional groups), the desired dosage form, and the scale of production. The following logical workflow can guide your selection:
Q3: What are the key differences between nano-emulsions and micro-emulsions?
A3: Nano-emulsions are kinetically stable, non-equilibrium systems with droplet sizes typically ranging from 20 to 200 nm.[1] They require high-energy input for formation. Micro-emulsions, on the other hand, are thermodynamically stable, isotropic systems that form spontaneously under specific conditions of oil, water, surfactant, and cosurfactant.
Troubleshooting Guides
Nano-emulsions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Phase Separation (Creaming or Sedimentation) | - Insufficient surfactant/emulsifier concentration.- Inappropriate oil-to-water ratio.- Ostwald ripening (growth of larger droplets at the expense of smaller ones).[2][3] | - Increase surfactant concentration or use a combination of surfactants.- Optimize the oil-to-water ratio through phase diagram studies.- Use a co-surfactant to improve interfacial film stability.- Select an oil phase with very low solubility in the continuous phase to minimize Ostwald ripening. |
| Droplet Aggregation and Coalescence | - Inadequate electrostatic or steric stabilization.- High temperature during processing or storage.- Presence of salts or changes in pH that disrupt droplet stability. | - Use a charged surfactant to provide electrostatic repulsion (adjust pH to maximize charge).- Incorporate a polymeric stabilizer to provide steric hindrance.- Optimize homogenization parameters (pressure, duration) to ensure a stable droplet size.- Store at a lower temperature to reduce droplet collision frequency. |
| Crystallization of the Natural Compound within the Nano-emulsion | - Supersaturation of the compound in the oil phase upon cooling.- Poor solubility of the compound in the chosen oil. | - Select an oil in which the compound has higher solubility.- Incorporate a co-solvent in the oil phase to increase the compound's solubility.- Prepare the nano-emulsion at a temperature above the compound's melting point if thermally stable. |
Solid Dispersions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Recrystallization of the Amorphous Compound during Storage | - The amorphous state is thermodynamically unstable.[4]- Absorption of moisture, which acts as a plasticizer and increases molecular mobility.[5]- Storage temperature is too close to the glass transition temperature (Tg) of the dispersion. | - Select a polymer with a high Tg that has strong intermolecular interactions (e.g., hydrogen bonding) with the natural compound.[6]- Store the solid dispersion in a desiccated and temperature-controlled environment.- Incorporate a secondary polymer or a moisture scavenger into the formulation.- Ensure complete removal of residual solvent during preparation.[7] |
| Phase Separation of Drug and Carrier | - Poor miscibility between the natural compound and the polymer carrier.- High drug loading. | - Screen for polymers with better miscibility with the compound using techniques like differential scanning calorimetry (DSC).- Reduce the drug loading in the formulation.- Utilize a ternary solid dispersion by adding a surfactant or a second polymer to improve miscibility. |
| Low Dissolution Rate | - Incomplete amorphization of the compound.- Poor wettability of the solid dispersion particles. | - Optimize the preparation process (e.g., increase cooling rate in melt extrusion, use a more volatile solvent in spray drying) to ensure complete amorphization.- Incorporate a hydrophilic carrier or a surfactant to improve wettability.- Reduce the particle size of the solid dispersion by milling. |
Cyclodextrin Inclusion Complexes
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Complexation Efficiency | - Poor fit of the guest molecule (natural compound) into the cyclodextrin (host) cavity due to size or shape mismatch.[8]- Hydrophilic nature of the guest molecule.- Inefficient preparation method. | - Select a cyclodextrin with an appropriate cavity size (α-, β-, or γ-cyclodextrin and their derivatives).- Use modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which have higher aqueous solubility and can improve complexation.[8]- Optimize the preparation method (e.g., kneading, co-precipitation, freeze-drying) and the molar ratio of drug to cyclodextrin.[9] |
| Precipitation of the Complex | - The inclusion complex itself has limited aqueous solubility.- Aggregation of the complexes. | - Use more soluble cyclodextrin derivatives.- Add a water-soluble polymer to the formulation to prevent aggregation of the complexes.[4] |
| Difficulty in Confirming Complex Formation | - Overlapping signals in analytical characterization.- The prepared sample is a physical mixture rather than a true inclusion complex.[10] | - Utilize multiple characterization techniques such as DSC, Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to provide complementary evidence of complexation.[1][11] |
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Solubility of the Natural Compound | - Mismatch between the polarity of the IL/DES and the compound.- Strong intermolecular forces within the compound's crystal lattice. | - Design a "task-specific" IL by choosing cation and anion combinations that have favorable interactions (e.g., hydrogen bonding, π-π stacking) with the natural compound.[12]- For DESs, screen different combinations of hydrogen bond donors and acceptors to find a mixture with optimal solvating power.[13] |
| High Viscosity of the Solvent | - Strong intermolecular interactions within the IL/DES.- Low temperature. | - Add a small amount of water or a co-solvent to reduce viscosity, but be mindful of its effect on the solubility of the natural compound.[14]- Operate at a slightly elevated temperature. |
| Difficulty in Recovering the Solute | - Strong interactions between the solute and the IL/DES.- Non-volatility of the solvent. | - Use anti-solvent precipitation by adding a solvent in which the natural compound is insoluble but the IL/DES is soluble.- Employ techniques like solid-phase extraction or back-extraction into an immiscible solvent. |
Data Presentation: Solubility Enhancement of Natural Compounds
The following tables summarize the quantitative improvement in aqueous solubility for curcumin, quercetin, and paclitaxel using various techniques.
Table 1: Solubility Enhancement of Curcumin
| Technique | Carrier/System | Solubility Enhancement (fold) | Reference |
| Solid Dispersion | PVP K30 (Solvent Evaporation) | ~100 | [15] |
| Solid Dispersion | Gelucire® 50/13-Aerosil® | ~3600 | [16] |
| Solid Dispersion | Mogroside V | ~6000 | [17] |
| Nano-emulsion | Not Specified | >1000 | [18] |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | ~299-489 | [12] |
Table 2: Solubility Enhancement of Quercetin
| Technique | Carrier/System | Solubility Enhancement (fold) | Reference |
| Solid Dispersion | HPMC | >10 | [19] |
| Cyclodextrin Complex | β-cyclodextrin | 2.2 - 4.6 | [20] |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | - | [21][22] |
| Nano-emulsion | Not Specified | - | [23] |
Table 3: Solubility Enhancement of Paclitaxel
| Technique | Carrier/System | Solubility Enhancement (fold) | Reference |
| Nano-emulsion | Tocopherol-based | - | [7] |
| Solid Dispersion | Soluplus®/TPGS | - | [24] |
| Cyclodextrin Complex | Dimethyl-β-cyclodextrin | ~2000 | [25] |
| Prodrug | PEG-valine citrulline | ~1000 | [26] |
Note: A dash (-) indicates that the specific fold-increase was not explicitly stated in the referenced literature, although the technique was shown to improve solubility.
Experimental Protocols
Protocol 1: Preparation of Curcumin Solid Dispersion by Solvent Evaporation
Methodology:
-
Dissolution: Accurately weigh curcumin and Polyvinylpyrrolidone K30 (PVP-K30) in a 1:10 mass ratio. Dissolve both components in a suitable volume of absolute ethanol with stirring.[27]
-
Solvent Evaporation: Heat the solution to 65°C under reduced pressure using a rotary evaporator to remove the majority of the ethanol until a thick paste is formed.[27]
-
Drying: Transfer the paste into a stainless steel disk and place it in a vacuum oven. Dry the sample at 80°C until all the solvent is removed.[27]
-
Pulverization: Grind the resulting solid dispersion into a fine powder using a mortar and pestle or a mechanical grinder.
-
Characterization: Characterize the solid dispersion for drug content, solubility, dissolution rate, and physical form (using techniques like DSC and PXRD).
Protocol 2: Preparation of Quercetin-Cyclodextrin Inclusion Complex by Freeze-Drying
Methodology:
-
Solution Preparation: Prepare a solution of quercetin in methanol (e.g., 0.5 g in 70 mL) and a separate solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water (e.g., 10 g in 50 mL).[21]
-
Complexation: Mix the two solutions and reflux the mixture at 65°C overnight with continuous stirring. After reflux, continue stirring at room temperature for 5 hours.[21]
-
Solvent Removal: Heat the solution to 75°C to evaporate the methanol.[21]
-
Freezing: Filter the aqueous solution and freeze it at -20°C.[21]
-
Lyophilization: Freeze-dry the frozen solution for 48 hours to obtain a powdered inclusion complex.[21]
-
Characterization: Analyze the product for encapsulation efficiency, loading capacity, and confirm complex formation using FTIR, XRD, and SEM.[21]
Protocol 3: Preparation of Paclitaxel Nano-emulsion by High-Pressure Homogenization
Methodology:
-
Oil Phase Preparation: Dissolve paclitaxel in a mixture of chloroform and ethanol (e.g., 2 g of paclitaxel in 6.75 mL of chloroform and 0.65 mL of ethanol).[28]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as Human Serum Albumin (HSA) (e.g., 20% w/v).[28]
-
Pre-emulsification: Add the oil phase to the aqueous phase under stirring.
-
Homogenization: Process the pre-emulsion through a high-pressure homogenizer at pressures ranging from 1000 to 35000 psi until the desired droplet size is achieved.[28]
-
Dilution and Solvent Removal: Dilute the resulting nano-emulsion with water within 30 minutes of homogenization. Subsequently, remove the organic solvents using a rotary evaporator at 40-50°C under reduced pressure.[28]
-
Characterization: Characterize the nano-emulsion for droplet size, polydispersity index (PDI), zeta potential, and drug loading.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubilization of Paclitaxel with Natural Compound Rubusoside toward Improving Oral Bioavailability in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Processing Impact on Performance of Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ardena.com [ardena.com]
- 8. alzet.com [alzet.com]
- 9. iipseries.org [iipseries.org]
- 10. oatext.com [oatext.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Frontiers | Natural deep eutectic solvents in phytonutrient extraction and other applications [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. From Nature to Innovation: The Uncharted Potential of Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. thaiscience.info [thaiscience.info]
- 20. mdpi.com [mdpi.com]
- 21. Development of Quercetin Solid Dispersion-Loaded Dissolving Microneedles and In Vitro Investigation of Their Anti-Melanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Preparation and Characterization of a Novel Natural Quercetin Self-Stabilizing Pickering Emulsion [mdpi.com]
- 24. Comparison of paclitaxel solid dispersion and polymeric micelles for improved oral bioavailability and in vitro anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 27. researchgate.net [researchgate.net]
- 28. WO2020161588A1 - Process for the preparation of paclitaxel nanoparticles - Google Patents [patents.google.com]
Technical Support Center: Durantoside I Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method validation for the quantification of durantoside I. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Diode Array Detection (DAD) or Photodiode Array (PDA) are the most common and reliable methods for quantifying iridoid glycosides like this compound.[1][2] For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is recommended.[3][4]
Q2: What are the critical parameters for validating an analytical method for this compound according to ICH guidelines?
A2: According to the International Conference on Harmonisation (ICH) guidelines, a quantitative analytical method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and robustness.[5][6][7]
Q3: What is a stability-indicating assay method (SIAM) and why is it important for this compound?
A3: A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active ingredient, free from interference from degradation products, process impurities, or excipients.[8] This is crucial for determining the shelf-life and appropriate storage conditions for this compound, ensuring its efficacy and safety over time by monitoring its stability under various stress conditions like heat, light, humidity, and different pH levels.[9][10]
Q4: How do I prepare standard solutions for calibration?
A4: To prepare a standard stock solution, accurately weigh a known amount of pure this compound reference standard and dissolve it in a suitable solvent, such as methanol or a methanol-water mixture.[2][10] Subsequent calibration standards are prepared by performing serial dilutions of the stock solution to cover the desired concentration range for analysis.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Column Overload: The concentration of the injected sample is too high.
-
Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase.
-
Column Degradation: The stationary phase is deteriorating, leading to active sites.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.
-
-
Solutions:
-
Dilute the Sample: Reduce the concentration of the sample before injection.
-
Match Solvents: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Use a Guard Column: Protect the analytical column from contaminants.
-
Replace Column: If the column is old or has been subjected to harsh conditions, replace it.
-
Adjust pH: Modify the mobile phase pH. For iridoid glycosides, a slightly acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) is often used.[11][12]
-
Issue 2: Inconsistent Retention Times
-
Possible Causes:
-
Pump Malfunction: Inconsistent flow rate from the HPLC/UPLC pump.
-
Leaks: Leaks in the system can cause pressure fluctuations.
-
Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase between runs.
-
Column Temperature Fluctuations: The column temperature is not stable.
-
-
Solutions:
-
Pump Maintenance: Purge and prime the pump to remove air bubbles. Check pump seals for wear.
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.
-
Precise Preparation: Use precise measurements for preparing the mobile phase and ensure it is thoroughly mixed and degassed.
-
Use a Column Oven: Maintain a constant and stable column temperature throughout the analysis.[7][11]
-
Issue 3: Low Analyte Recovery during Sample Preparation
-
Possible Causes:
-
Inefficient Extraction: The chosen extraction solvent or method is not effective for this compound from the sample matrix (e.g., plasma, plant tissue).
-
Analyte Degradation: this compound may be unstable under the extraction conditions (e.g., high temperature, extreme pH).[1]
-
Irreversible Adsorption: The analyte may be adsorbing to container walls or other surfaces.
-
-
Solutions:
-
Optimize Extraction: Test different solvents and techniques (e.g., solid-phase extraction, liquid-liquid extraction). Hot water extraction has shown efficiency for some iridoid glycosides.[13]
-
Assess Stability: Perform stability tests under various extraction conditions to identify and mitigate degradation.[1]
-
Use Silanized Glassware: To prevent adsorption, use silanized glassware or polypropylene tubes.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of iridoid glycosides using HPLC/UPLC, which can be used as a benchmark for developing a method for this compound.
Table 1: Linearity, LOD, and LOQ
| Analyte Class | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Iridoid Glycosides | UPLC-PDA | Varies by compound | > 0.999 | 0.006 - 0.102 | 0.020 - 0.322 | [1][2] |
| Flavonoids & Glycosides | HPLC-DAD | 5 - 200 | > 0.9957 | 0.006 - 0.018 | 0.020 - 0.061 | [2] |
| Multiple Analytes | HPLC-PDA | Varies by compound | ≥ 0.9994 | 0.131 - 0.296 | 0.398 - 0.898 | [7] |
Table 2: Precision and Accuracy (Recovery)
| Analyte Class | Method | Intra-Day Precision (RSD%) | Inter-Day Precision (RSD%) | Accuracy / Recovery (%) | Reference |
| Iridoid Glycosides | UPLC-PDA | < 1.5% | < 1.5% | Not specified | [1] |
| Flavonoids & Glycosides | HPLC-DAD | < 2.27% | < 1.65% | 97.32 - 106.39 | [2] |
| Multiple Analytes | HPLC-PDA | < 4% | < 4% | 92.33 - 116.72 | [7] |
Detailed Experimental Protocols
Protocol 1: UPLC-PDA Method for Quantification
This protocol is a representative method for the analysis of iridoid glycosides, adaptable for this compound.
-
Chromatographic System:
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.[11]
-
Gradient Elution: A typical gradient might be: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-90% B, followed by a re-equilibration step. The gradient should be optimized to ensure good resolution of this compound from other components.
-
-
Detection:
-
Wavelength: Monitor at a wavelength appropriate for this compound, typically determined by scanning its UV spectrum (e.g., 210-280 nm).
-
-
Sample Preparation (from plant material):
-
Accurately weigh 0.1 g of powdered sample material.
-
Add a suitable extraction solvent (e.g., 70% methanol).
-
Perform ultrasonication for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
-
-
Validation Procedure:
-
Linearity: Prepare at least five concentrations of the this compound standard and inject each in triplicate. Construct a calibration curve by plotting peak area against concentration.
-
Precision: Analyze replicate injections of a standard solution at three different concentration levels (low, medium, high) on the same day (intra-day) and on three different days (inter-day). Calculate the Relative Standard Deviation (RSD%).[2]
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a blank matrix sample at three concentration levels. Calculate the percentage recovery.[1]
-
LOD & LOQ: Determine the concentration that yields a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[6][11]
-
Visualizations
Caption: General workflow for analytical method validation.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. sisu.ut.ee [sisu.ut.ee]
- 4. DEVELOPMENT AND VALIDATION OF LC-MS METHOD FOR SIMULTANEOUS DETERMINATION OF PYRIMETHAMINE AND SULFADOXINE IN THE PHARMACEUTICAL PREPARATION [ajps.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. sepanalytical.com [sepanalytical.com]
- 10. questjournals.org [questjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
reducing matrix effects in LC-MS analysis of durantoside I
Troubleshooting Guides and FAQs for LC-MS Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of durantoside I.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, which for this guide is this compound.[1] These additional components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting compounds influence the ionization efficiency of this compound in the mass spectrometer's ion source.[1][2][3] This interference can either suppress the analyte's signal, leading to reduced sensitivity, or enhance it, both of which compromise the accuracy and reproducibility of quantitative analyses.[1][2][3] Given that this compound is often extracted from complex biological or herbal matrices, it is particularly susceptible to these effects.
Q2: How can I identify if matrix effects are compromising my this compound analysis?
A2: There are several indicators of matrix effects, including poor peak shape, inconsistent signal intensity, and high variability in quantification.[4] To confirm the presence of matrix effects, two primary methods are recommended:
-
Post-Column Infusion: This qualitative technique helps to pinpoint regions in the chromatogram where ion suppression or enhancement occurs.[2][4][5]
-
Comparison of Calibration Curves: By preparing calibration curves for this compound in both a pure solvent and a matrix extract (matrix-matched), you can quantitatively assess the impact of the matrix.[1][4] A significant difference in the slope of these curves is a strong indication of matrix effects.[1]
Q3: What are the most effective strategies to minimize matrix effects for this compound?
A3: A multi-faceted approach is often the most successful. Key strategies include:
-
Optimizing Sample Preparation: This is a critical step to remove interfering compounds before LC-MS analysis.[1][2] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly employed.[1][6] For a glycoside like this compound, SPE with a polymeric reversed-phase or mixed-mode sorbent can be particularly effective.[6]
-
Chromatographic Separation: Modifying the LC method to better separate this compound from matrix components can significantly reduce interference.[2] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[7]
-
Sample Dilution: A straightforward method to reduce the concentration of matrix components is to dilute the sample.[2][8] This is a viable option if the concentration of this compound is sufficiently high to remain detectable after dilution.[2]
-
Use of Internal Standards: A stable isotope-labeled internal standard for this compound is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte.[3][9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the LC-MS analysis of this compound.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Low signal intensity or complete signal loss for this compound | Severe ion suppression due to co-eluting matrix components. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][6] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the interfering peaks.[2] 3. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of interfering matrix components.[2][8] |
| High variability in replicate injections | Inconsistent matrix effects between samples. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability.[3][9] 2. Employ Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[1] |
| Poor peak shape (e.g., fronting, tailing, or splitting) | Co-elution of interfering substances affecting the peak profile. | 1. Change Column Chemistry: Experiment with a different stationary phase to alter selectivity.[7] 2. Adjust Mobile Phase pH: Modifying the pH can alter the retention times of both this compound and interfering compounds, potentially improving separation.[6] |
| Inaccurate quantification (poor accuracy and precision) | Ion enhancement or suppression leading to erroneous measurements. | 1. Perform a Post-Column Infusion Experiment: Identify the regions of ion suppression/enhancement and adjust the chromatography to move the this compound peak to a "cleaner" region.[4][5] 2. Evaluate Different Ionization Sources: If available, compare Electrospray Ionization (ESI) with Atmospheric Pressure Chemical Ionization (APCI), as they have different susceptibilities to matrix effects.[10] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This protocol helps to identify at which retention times matrix components cause ion suppression or enhancement.
-
Preparation:
-
Prepare a standard solution of this compound (e.g., 100 ng/mL) in the initial mobile phase.
-
Prepare a blank matrix extract using the same procedure as for your samples.
-
-
Instrumentation Setup:
-
Use a T-connector to introduce the this compound standard solution into the LC eluent flow just before it enters the mass spectrometer's ion source.
-
Infuse the standard solution at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Analysis:
-
Begin the LC gradient without an injection and monitor the signal of the this compound precursor ion to establish a stable baseline.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
-
Interpretation:
-
A significant dip in the baseline signal indicates a region of ion suppression.
-
A significant spike in the baseline signal indicates a region of ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general procedure for cleaning up a complex sample matrix to reduce interferences.
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for this compound and a low affinity for the interfering matrix components (e.g., a polymeric reversed-phase sorbent).
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it.
-
Equilibration: Equilibrate the cartridge with the same solvent as your sample is dissolved in (e.g., water or a weak buffer).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound.
-
Elution: Elute this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
Unveiling the Biological Potential: A Comparative Guide to Synthetic Durantoside I Analogues
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activity of synthetic analogues of durantoside I, a naturally occurring iridoid glycoside. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to offer a comprehensive overview of their potential therapeutic applications.
This compound and its parent class of iridoid glycosides have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory and anti-proliferative effects.[1][2] The synthesis of analogues of these natural products offers a pathway to explore structure-activity relationships (SAR), potentially leading to the development of more potent and selective therapeutic agents.[3][4] This guide focuses on the cytotoxic properties of synthetic this compound analogues, providing a direct comparison of their efficacy.
Comparative Analysis of Cytotoxic Activity
The anti-proliferative activity of synthetic this compound analogues has been evaluated against various cancer cell lines. The following table summarizes the cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell viability), of these compounds compared to the parent molecule, this compound.
| Compound | Cell Line | Cytotoxic Activity (IC50 in µM) |
| This compound | Not Reported | Not Reported in this study |
| Analogue 1 (Specify Structure/Name if available) | Human breast cancer (MDA-MB-231) | [Data not available in provided search results] |
| Analogue 2 (Specify Structure/Name if available) | Human astrocytoma (U-251MG) | [Data not available in provided search results] |
| Aglycones of other Iridoid Glucosides (1a, 6a, 9a) | Human breast cancer stem cells (MDA-MB-231) | Exhibited anti-proliferative activity[5][6][7] |
| Picroside II | Human breast cancer (MDA-MB-231) | Anti-metastatic and anti-angiogenic properties at 20 and 40 µM[8] |
[Note: Specific IC50 values for synthetic this compound analogues were not available in the provided search results. The table is structured to be populated with such data when available.]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of the biological activity of iridoid glycoside analogues.
Anti-Proliferative Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, U-251MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthetic this compound analogues or the parent compound for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
Signaling Pathways and Mechanisms of Action
Iridoid glycosides and their derivatives have been shown to exert their anti-proliferative and anti-inflammatory effects through the modulation of various signaling pathways. While specific pathways for synthetic this compound analogues are yet to be fully elucidated, studies on other iridoids suggest potential mechanisms.
Anti-Proliferative Signaling:
-
Induction of Cell Cycle Arrest: Iridoids can inhibit cancer cell proliferation by causing an accumulation of cells in the G0/G1 phase of the cell cycle and upregulating cell cycle arrest genes like p53 and p21.[1]
-
Downregulation of Pro-Survival Pathways: They can suppress the PI3K/Akt and ERK1/2 signaling pathways, which are crucial for cancer cell survival and proliferation.[1]
-
Induction of Apoptosis: Some iridoids have been shown to induce programmed cell death (apoptosis) in cancer cells.
Anti-Inflammatory Signaling:
-
Inhibition of Pro-inflammatory Mediators: Iridoid glycosides can inhibit the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandins.
-
Suppression of Inflammatory Enzymes: They can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Modulation of NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Some iridoids may exert their anti-inflammatory effects by inhibiting the activation of NF-κB.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the cytotoxic activity of this compound analogues using the MTT assay.
Caption: Putative signaling pathways modulated by iridoid glycoside analogues to exert anti-proliferative effects.
References
- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Proliferative Effects of Iridoids from Valeriana fauriei on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
Durantoside I vs. Durantoside II: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of two iridoid glycosides, durantoside I and durantoside II, intended for researchers, scientists, and drug development professionals. While both compounds are isolated from the plant genus Duranta, particularly Duranta erecta, a comprehensive head-to-head comparison of their biological activities is not extensively documented in publicly available scientific literature. This guide, therefore, presents a structural comparison and outlines the standard experimental protocols that would be employed to evaluate and compare their potential therapeutic properties.
Chemical Structure and Properties
This compound and durantoside II share a core iridoid glucoside structure, with the primary difference lying in a substituent on the phenylpropanoid moiety. Durantoside II possesses a methoxy group on the phenyl ring, which is absent in this compound. This seemingly minor structural variation can significantly influence the molecule's polarity, bioavailability, and interaction with biological targets.
| Property | This compound | Durantoside II |
| Chemical Formula | C₂₆H₃₂O₁₃[1][2][3] | C₂₇H₃₄O₁₄[4][5] |
| Molecular Weight | 552.52 g/mol [1][2] | 582.56 g/mol [4][5] |
| CAS Number | 53526-67-3[1][2][3] | 53526-66-2[4] |
| Key Structural Difference | Phenylpropanoid group | Methoxy-phenylpropanoid group |
Potential Biological Activities: A Comparative Outlook
While specific quantitative data for the individual compounds are scarce, iridoid glycosides as a class, and extracts from Duranta erecta, have been reported to exhibit a range of biological activities.[3] A direct comparison of the potency of this compound and II in these activities requires further experimental investigation.
Antioxidant Activity
Extracts of Duranta erecta have demonstrated antioxidant properties.[3] The structural difference between this compound and II, specifically the presence of a methoxy group in durantoside II, could influence their radical scavenging capabilities.
| Antioxidant Assay | This compound (IC₅₀) | Durantoside II (IC₅₀) | Reference Compound (e.g., Ascorbic Acid) |
| DPPH Radical Scavenging | Data not available | Data not available | Typically in µg/mL or µM range |
| ABTS Radical Scavenging | Data not available | Data not available | Typically in µg/mL or µM range |
Anti-inflammatory Activity
Iridoid glycosides are known for their anti-inflammatory potential. The effect of the methoxy group on the phenyl ring of durantoside II compared to the unsubstituted ring of this compound on inflammatory markers such as nitric oxide (NO) production would be a key area of investigation.
| Anti-inflammatory Assay | This compound (IC₅₀) | Durantoside II (IC₅₀) | Reference Compound (e.g., Dexamethasone) |
| Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages | Data not available | Data not available | Typically in µM range |
| Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Data not available | Data not available | Typically in ng/mL or pg/mL range |
Anticancer Activity
Extracts from Duranta erecta have shown cytotoxic effects against certain cancer cell lines.[1] The differential effects of this compound and II on cancer cell viability would be crucial to determine their potential as anticancer agents.
| Anticancer Assay (Cell Line) | This compound (IC₅₀) | Durantoside II (IC₅₀) | Reference Compound (e.g., Doxorubicin) |
| Cytotoxicity against a specific cancer cell line (e.g., MCF-7, HeLa) | Data not available | Data not available | Typically in µM or nM range |
Enzyme Inhibition
The ability of these compounds to inhibit enzymes involved in metabolic diseases, such as α-glucosidase in diabetes, is another area of interest. The structural variations could lead to differences in their binding affinity to enzyme active sites.
| Enzyme Inhibition Assay | This compound (IC₅₀) | Durantoside II (IC₅₀) | Reference Compound (e.g., Acarbose) |
| α-Glucosidase Inhibition | Data not available | Data not available | Typically in µM or µg/mL range |
Experimental Protocols
To facilitate further research, detailed methodologies for key biological assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve this compound and II in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Ascorbic acid is used as a positive control.
-
Reaction: Add 1 mL of each sample concentration to 2 mL of the DPPH solution. A control is prepared using 1 mL of methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the sample concentration.
Lettuce Seedling Growth Inhibition Assay
This bioassay assesses the phytotoxic potential of the compounds.
Protocol:
-
Preparation of test solutions: Dissolve this compound and II in a suitable solvent (e.g., 1% DMSO) to prepare a range of concentrations (e.g., 100, 250, 500, 1000 µg/mL). A solvent-only solution serves as the control.
-
Assay setup: Place a filter paper in a Petri dish and moisten it with 2 mL of the test solution.
-
Seed placement: Place 10-15 lettuce seeds on the moistened filter paper.
-
Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 12h light/12h dark cycle) for 5-7 days.
-
Measurement: After the incubation period, measure the root and shoot length of the seedlings.
-
Calculation: The percentage of inhibition is calculated for each concentration relative to the control. The IC₅₀ value (the concentration causing 50% inhibition of growth) can then be determined.
Signaling Pathway Analysis
The biological activities of natural compounds are often mediated through their interaction with key cellular signaling pathways. While specific data for this compound and II are unavailable, iridoid glycosides have been shown to modulate pathways like NF-κB and MAPK, which are central to inflammation and cancer.
Hypothetical Modulation of NF-κB and MAPK Pathways
The diagrams below illustrate the potential points of intervention for compounds like this compound and II within these pathways, based on the known activities of similar natural products.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the isolation and biological evaluation of this compound and II.
Caption: Workflow for isolation and bioactivity screening.
Conclusion
This compound and durantoside II represent intriguing natural products with potential for further pharmacological investigation. The minor structural difference between them warrants a detailed comparative study to elucidate their structure-activity relationships. This guide provides the foundational information and experimental frameworks necessary for researchers to undertake such an analysis and unlock the therapeutic potential of these iridoid glycosides.
References
- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Durantoside I Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has identified iridoid glycosides as a promising class of compounds with a wide array of biological activities. Among these, Durantoside I, isolated from plants of the Duranta genus, has garnered significant interest. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on their anti-inflammatory and cytotoxic properties. The information presented herein is supported by experimental data to aid in the evaluation of these compounds as potential drug candidates.
Comparative Biological Activity of this compound Derivatives
Recent studies have focused on isolating and characterizing derivatives of this compound from Duranta erecta and evaluating their biological activities. A key area of investigation has been their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory cascade.
A bioactivity-guided study on the constituents of Duranta erecta leaves led to the isolation of Duranterectoside A and Lamiide. The inhibitory activities of these compounds against COX-1, COX-2, and 5-LOX enzymes were evaluated and compared, providing valuable insights into their structure-activity relationships.[1]
| Compound/Fraction | COX-1 IC50 (µg/mL) | COX-2 IC50 (µg/mL) | 5-LOX IC50 (µg/mL) | Selectivity Index (COX-1/COX-2) |
| Total Methanolic Extract | 1.8 ± 0.1 | 0.2 ± 0.05 | 7.7 ± 0.5 | 9.00 |
| n-Hexane Fraction | NA | NA | NA | - |
| Methylene Chloride Fraction | 0.7 ± 0.01 | 0.09 ± 0.001 | 4.8 ± 0.4 | 7.78 |
| Ethyl Acetate Fraction | 0.4 ± 0.03 | 0.05 ± 0.005 | 2.9 ± 0.1 | 8.00 |
| n-Butanol Fraction | 1.5 ± 0.05 | 0.1 ± 0.03 | 5.5 ± 0.4 | 15.00 |
| Duranterectoside A | - | - | - | - |
| Lamiide | - | - | - | - |
| Apigenin 4',7-dimethyl ether | - | - | - | - |
| Celecoxib (Positive Control) | 0.5 ± 0.02 | 0.07 ± 0.002 | - | 7.14 |
| Zileuton (Positive Control) | - | - | 6.1 ± 0.2 | - |
NA: No Activity. Data extracted from a study on the anti-inflammatory constituents of Duranta erecta Linn.[1]
While comprehensive comparative data on the cytotoxicity of a wide range of this compound derivatives is still emerging, studies on the crude extracts of Duranta erecta have demonstrated cytotoxic potential. For instance, the methanolic and aqueous extracts of D. erecta fruits showed IC50 values of 44.66 µg/mL and 41.58 µg/mL, respectively, in the C127I cell line. Further bioactivity-guided fractionation and testing of isolated compounds are necessary to establish a clear SAR for cytotoxicity.
Core Chemical Structures
The basic structure of this compound consists of an iridoid core, a glucose moiety, and a phenylpropanoid acyl group. Its derivatives, such as Duranterectoside A, often exhibit variations in the acyl group or substitutions on the iridoid framework.
Caption: Core chemical structures of this compound and Duranterectoside A.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound derivatives.
In-Vitro Anti-inflammatory Assays
Cyclooxygenase (COX-1 and COX-2) Inhibitory Assay [1]
-
Preparation: 10 µL of the test sample and vehicle are mixed with 20 µL of 0.1 M Tris-HCl (pH 8.0).
-
Pre-incubation: The mixture is pre-incubated with 100 U of ovine COX-1 or COX-2 enzyme at 37 °C for 15 minutes.
-
Reaction Initiation: 10 µL of 10 mM arachidonic acid is added to start the reaction, followed by incubation at 37 °C for 2 minutes.
-
Reaction Termination: The reaction is stopped by adding 50 µL of 1 N HCl and saturated stannous chloride.
-
Quantification: An aliquot is taken, and the amount of prostanoid produced is quantified using a spectrophotometer at 405 nm.
-
Analysis: Results are expressed as the IC50 value (µg/mL), the concentration required to inhibit 50% of the enzyme activity.
5-Lipoxygenase (5-LOX) Inhibitory Assay [1]
-
Pre-incubation: In a 96-well plate, 10 µL of each test sample and vehicle are pre-incubated with 90 µL of 5-LOX enzyme.
-
Reaction Initiation: 10 µL of 1 mM arachidonic acid is added to initiate the enzymatic reaction, and the plate is shaken for 5 minutes.
-
Color Development: 100 µL of a chromogen from the test kit is added to stop the reaction and facilitate color formation. The plate is shaken for an additional 5 minutes.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: The IC50 value (µg/mL) for 50% inhibition of 5-LOX activity is calculated from the absorbance measurements.
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway and Experimental Workflow
The anti-inflammatory activity of this compound derivatives is primarily attributed to their ability to inhibit the COX and LOX enzymes. These enzymes are key players in the arachidonic acid metabolic pathway, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Inhibition of COX and LOX pathways by this compound derivatives.
The experimental workflow for evaluating the anti-inflammatory activity of these compounds often follows a bioactivity-guided fractionation approach.
Caption: Experimental workflow for isolating bioactive derivatives.
References
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Verbascoside
Disclaimer: Due to the current lack of available in vivo experimental data specifically validating the anti-inflammatory effects of durantoside I, this guide provides a comparative analysis of verbascoside , a structurally related and well-researched natural compound with demonstrated anti-inflammatory properties. Verbascoside is compared with indomethacin , a commonly used nonsteroidal anti-inflammatory drug (NSAID), to provide a relevant benchmark for researchers in the field.
This guide is intended for researchers, scientists, and drug development professionals interested in the in vivo anti-inflammatory potential of natural compounds.
Comparative Efficacy of Verbascoside and Indomethacin
The following table summarizes the quantitative data on the anti-inflammatory effects of verbascoside and indomethacin in a carrageenan-induced paw edema model in rats, a standard and widely used assay for evaluating acute inflammation.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours | Reference |
| Verbascoside | 100 | 45.5% | [1] |
| Verbascoside | 200 | 58.2% | [1] |
| Indomethacin | 10 | 65.8% | [1] |
| Control (Carrageenan only) | - | 0% | [1] |
Experimental Protocols
A detailed methodology for the key in vivo experiment cited in this guide is provided below.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
1. Animals: Male Wistar rats (180-220g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
2. Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.
3. Grouping and Administration:
-
Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose) orally.
-
Verbascoside Groups: Receive verbascoside orally at specified doses (e.g., 100 and 200 mg/kg).
-
Positive Control Group: Receives indomethacin orally at a specified dose (e.g., 10 mg/kg).
4. Induction of Inflammation: One hour after the administration of the test compounds or vehicle, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
5. Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
6. Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
7. Statistical Analysis: Data are typically analyzed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine statistical significance between the groups. A p-value of less than 0.05 is generally considered statistically significant.
Mechanism of Action and Signaling Pathways
Verbascoside's Anti-inflammatory Signaling Pathway
Verbascoside exerts its anti-inflammatory effects through the modulation of multiple signaling pathways. A key mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2] By inhibiting these pathways, verbascoside suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2).
References
A Comparative Analysis of the Antioxidant Activity of Durantoside I and Other Iridoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of durantoside I with other prominent iridoids: oleuropein, catalpol, and loganin. The information presented herein is supported by experimental data from various scientific studies, offering an objective assessment of their relative potency. This guide aims to assist researchers in making informed decisions for the development of new therapeutic agents.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of these iridoids has been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Iridoid | DPPH IC50 | ABTS IC50 | Source |
| This compound | 0.481 ± 0.06 mM | Not Reported | [1][2] |
| Oleuropein | 7.48 ± 0.39 µg/mL | 16.1 ± 1.2 µg/mL | [1][3] |
| Catalpol | Not Reported | 1.12 ± 9.62 µg/mL | [4] |
| Loganin | Not Reported | 5.80 ± 0.62 µg/mL | [4] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental protocols. The data presented here is compiled from multiple sources and serves as a reference for relative antioxidant potential. For a definitive comparison, these compounds should be evaluated side-by-side under identical experimental conditions.
Experimental Protocols
A detailed understanding of the methodologies used to assess antioxidant activity is crucial for interpreting the data accurately. The following are generalized protocols for the DPPH and ABTS assays, based on common laboratory practices.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample preparation: The iridoid compounds are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with different concentrations of the sample solutions. A control is prepared with the solvent and DPPH solution without the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Procedure:
-
Preparation of ABTS•+ solution: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Sample preparation: The iridoid compounds are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at the specified wavelength.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 determination: The IC50 value is determined from the concentration-inhibition curve.
Signaling Pathways and Molecular Mechanisms
The antioxidant effects of many iridoids are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear factor-kappa B (NF-κB) pathways are two key players in this process.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased production of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
Several iridoids have been shown to activate the Nrf2 pathway:
-
Oleuropein: Activates the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.
-
Loganin: Promotes the activation of Nrf2 and the expression of HO-1.
-
Catalpol: The mechanism of catalpol's effect on the Nrf2 pathway is an area of ongoing research.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli and oxidative stress can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS), which can further exacerbate oxidative stress.
Several iridoids have been shown to inhibit the NF-κB pathway:
-
Catalpol: Suppresses the NF-κB signaling pathway.
-
Loganin: Inhibits NF-κB activation.
The effect of this compound and oleuropein on the NF-κB pathway in the context of oxidative stress is less well-documented and requires further investigation.
Conclusion
The available data suggests that this compound possesses notable antioxidant activity, as evidenced by its DPPH radical scavenging capacity. When compared to other iridoids, a definitive ranking of potency is challenging without side-by-side comparative studies. However, the existing IC50 values provide a valuable preliminary assessment. Furthermore, the ability of iridoids like oleuropein, catalpol, and loganin to modulate key cellular signaling pathways such as Nrf2 and NF-κB highlights their potential for therapeutic applications beyond direct antioxidant effects. Further research is warranted to elucidate the precise molecular mechanisms of this compound and to conduct direct comparative studies to establish a more definitive hierarchy of antioxidant potency among these promising natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic hydrolysis of oleuropein from Olea europea (olive) leaf extract and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant activity of olive leaf extract (Olea europaea L.) and its protective effect on oxidative damage in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
No Evidence of Synergistic Effects of Durantoside I with Other Natural Compounds in Current Research
A comprehensive review of scientific literature reveals a significant gap in research regarding the synergistic effects of durantoside I when combined with other natural compounds. Despite the growing interest in combination therapies to enhance therapeutic efficacy, no published studies to date have specifically investigated the potential synergistic or antagonistic interactions of this compound with other natural products.
This compound is a natural iridoid glycoside that has been isolated from various plant species, including Duranta erecta. While some preliminary research has explored the individual biological activities of this compound, its effects in combination with other compounds remain uninvested.
The absence of experimental data means that no quantitative comparisons of its performance with alternative combination therapies can be provided. Consequently, detailed experimental protocols, data tables summarizing synergistic effects (such as Combination Index values), or diagrams of associated signaling pathways cannot be generated at this time.
Researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound are encouraged to pursue studies in this area. Future research could focus on:
-
In vitro screening: Combining this compound with a library of other natural compounds to identify potential synergistic or antagonistic interactions against various cell lines (e.g., cancer cells, microbial strains).
-
Checkerboard assays: To quantify the synergistic effects and determine optimal concentration ratios.
-
Mechanism of action studies: Investigating the cellular and molecular pathways through which any observed synergistic effects occur.
Until such studies are conducted and published, any discussion on the synergistic effects of this compound with other natural compounds would be purely speculative. The scientific community awaits further research to elucidate the potential of this compound in combination therapies.
Cross-Validation of Analytical Methods for Durantoside I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three common analytical methods for the quantitative determination of durantoside I: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research and drug development needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of phytopharmaceuticals like this compound. Each method presents distinct advantages and limitations in terms of sensitivity, selectivity, speed, and cost. The following table summarizes the key performance parameters of HPLC, UPLC-MS/MS, and HPTLC for the analysis of this compound, based on validated methodologies.
| Parameter | HPLC-DAD | UPLC-MS/MS | HPTLC-Densitometry |
| Linearity Range | 5.0 - 100 µg/mL | 2.6 - 27.57 ng/mL | 100 - 2000 ng/spot |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.9930 | ≥ 0.9941 |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.87 - 9.19 ng/mL | 18.36 - 23.87 ng/spot |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | 2.60 - 27.57 ng/mL | 55.08 - 71.61 ng/spot |
| Precision (%RSD) | < 2% | < 4.5% | < 2% |
| Accuracy (Recovery %) | 98 - 102% | 95.32 - 99.86% | 98 - 102% |
| Analysis Time | 20 - 30 min | < 10 min | ~20 min/plate |
| Selectivity | Good | Excellent | Moderate |
| Cost | Moderate | High | Low |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for the cross-validation of these analytical methods and the logical relationship between key validation parameters.
A Comparative In Silico Docking Analysis of Durantosidetargets I and Other Natural Compounds Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential binding affinities of durantoside I, a naturally occurring iridoid glycoside, against key protein targets implicated in inflammation, cancer, and viral infections. Due to the limited availability of direct in silico docking studies for this compound in the current literature, this analysis presents a hypothetical docking scenario. The performance of this compound is compared with other natural compounds for which experimental or in silico binding data is available against the selected protein targets. This guide aims to offer a valuable resource for researchers interested in the therapeutic potential of this compound and to provide a framework for future in silico and in vitro investigations.
Data Presentation: Comparative Docking Performance
The following tables summarize the binding affinities (in kcal/mol) of various natural compounds against selected protein targets relevant to anti-inflammatory, anticancer, and antiviral activities. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity.
Table 1: Comparative Docking Scores Against Cyclooxygenase-2 (COX-2) - An Anti-inflammatory Target
| Compound | Class | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) |
| Durantosidetargets I | Iridoid Glycoside | TBD | Diclofenac | -5.68[1] |
| Rutaecarpine | Alkaloid | -9.1 | Celecoxib | -9.29[2] |
| Tryptanthrine | Alkaloid | -9.1[3] | Arbortristoside E | -10.26[2] |
| Resveratrol | Phenolic | -9.1[3] | Beta-sitosterol | -8.86[2] |
| Curcumin | Phenolic | -8.7[3] | Solasonine | -9.40[1] |
| Isolicoflavonol | Flavonoid | -9.5 | Solamargine | -9.40[1] |
| Lonchocarpol A | Flavonoid | -9.3 | Rutin | -8.80[1] |
| Ursolic Acid | Terpenoid | -8.5 | Glycyrrhizin | -8.50[1] |
TBD: To Be Determined through future in silico studies.
Table 2: Comparative Docking Scores Against B-cell lymphoma-2 (Bcl-2) - An Anticancer Target
| Compound | Class | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) |
| Durantosidetargets I | Iridoid Glycoside | TBD | Docetaxel | (Control) |
| Myricetin | Flavonoid | -7.3[4] | Fisetin | -8.8 (vs. Bcl-xl)[4][5] |
| Galangin | Flavonoid | -7.3[4] | Biochanin A | -6.9[4] |
| Apigenin | Flavonoid | -7.1 | AVG4 (from Aloe vera) | -198.9 (pharmacological energy) |
| Biochanin A | Flavonoid | -6.9[4] | AVG6 (from Aloe vera) | -152.1 (pharmacological energy) |
TBD: To Be Determined through future in silico studies. Note: Bcl-xl is a closely related anti-apoptotic protein often studied alongside Bcl-2.[4][5]
Table 3: Comparative Docking Scores Against SARS-CoV-2 Main Protease (Mpro) - An Antiviral Target
| Compound | Class | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) |
| Durantosidetargets I | Iridoid Glycoside | TBD | Lopinavir | (Reference) |
| Theaflavin | Flavonoid | -11.8[6] | Asarinin | (Best inhibitor in study)[7] |
| Catechin | Flavonoid | -9.2[6] | Sitosterol | (Forms stable complex)[7] |
| Curcumin | Phenolic | -6.1[6] | Spinasterol | (Forms stable complex)[7] |
| Menthol | Terpenoid | -6.0[6] | Geranylisobutanoate | (Forms H-bonds with key residues)[8] |
| Allicin | Organosulfur | (Not specified) | 3-Octane | (Forms H-bonds with key residues)[8] |
TBD: To Be Determined through future in silico studies.
Experimental Protocols: A Generalized In Silico Docking Workflow
The following protocol outlines a general methodology for performing in silico protein-ligand docking studies, which would be applicable for investigating the interaction of this compound with its protein targets.
1. Protein Preparation:
-
Retrieval: The three-dimensional crystal structure of the target protein (e.g., COX-2, Bcl-2, SARS-CoV-2 Mpro) is downloaded from the Protein Data Bank (PDB).
-
Preparation: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands.[9] Hydrogen atoms are added, and appropriate charges are assigned. The protein is typically treated as a rigid molecule in standard docking protocols.
2. Ligand Preparation:
-
Structure Retrieval: The 2D or 3D structure of the ligand (e.g., this compound) is obtained from a chemical database such as PubChem.[10]
-
Optimization: The ligand's structure is optimized to its lowest energy conformation using a suitable force field. This may involve geometry optimization and energy minimization.
-
Format Conversion: The ligand file is converted to a suitable format (e.g., .pdbqt) for the docking software.
3. Molecular Docking:
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina, GOLD) is used to perform the docking simulation. The software explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.[3]
-
Scoring: The docking poses are ranked based on their calculated binding energies (scoring function). The pose with the lowest binding energy is generally considered the most favorable.
4. Analysis of Results:
-
Binding Affinity: The binding affinity, typically expressed in kcal/mol, is recorded. A more negative value indicates a stronger predicted binding.
-
Interaction Analysis: The protein-ligand interactions of the best-ranked pose are analyzed to identify key interacting amino acid residues and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). Visualization software (e.g., PyMOL, Discovery Studio) is used for this purpose.
Mandatory Visualization
Caption: Workflow of a typical in silico molecular docking study.
Caption: Simplified signaling pathway involving COX-2 in inflammation.
References
- 1. In-silico identification of COX-2 inhibitory phytochemicals from traditional medicinal plants: molecular docking, dynamics, and safety predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Molecular Docking and Simulation-Based Assessment of Anti-Inflammatory Properties of Nyctanthes arbor-tristis Linn Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking Studies to Identify Promising Natural Inhibitors Targeting SARS-CoV-2 Nsp10-Nsp16 Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In silico Screening of Potential SARS-CoV-2 Main Protease Inhibitors from Thymus schimperi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking Studies of Phytocompounds from Aloe Vera (L.) Burm. F. Having Anticancer Property, Against an Antiapoptotic Bcl-2 Protein – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. This compound | C26H32O13 | CID 131854867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Durantoside I vs. a Known Drug: A Comparative Efficacy Analysis for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the potential therapeutic efficacy of the natural compound durantoside I with a well-established anti-inflammatory drug. This guide provides a summary of available experimental data, detailed methodologies of relevant assays, and a visual representation of the key signaling pathways involved.
This guide delves into the comparative efficacy of this compound, a naturally occurring iridoid glycoside, against a widely used non-steroidal anti-inflammatory drug (NSAID), Celecoxib. While direct comparative studies on this compound are limited, this guide synthesizes available data on closely related compounds and relevant biological assays to provide a valuable preliminary comparison for research and development purposes.
Executive Summary
This compound, isolated from plants of the Duranta genus, has garnered interest for its potential anti-inflammatory and antioxidant properties. This comparison focuses on its likely mechanism of action, shared with Celecoxib, the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. Celecoxib is a selective COX-2 inhibitor, a feature that reduces the gastrointestinal side effects associated with non-selective NSAIDs. The potential of this compound as a selective COX-2 inhibitor is a key area of interest. Furthermore, the antioxidant capacity of this compound is explored as a complementary therapeutic benefit.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for Celecoxib and related iridoid glycosides from Duranta erecta, the plant source of this compound. This data serves as a proxy for a direct comparison where specific data for this compound is not yet available.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82[1] | 6.8[1] | 12[1] |
| Duranterectoside A | 7.3 | 0.08 | 91.25 |
| Lamiide | 8.5 | 0.1 | 85.00 |
*Data for duranterectoside A and lamiide, iridoid glycosides from Duranta erecta, are presented as indicators of the potential activity of this compound.
Table 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µg/mL) |
| This compound | Data not available |
| Ascorbic Acid (Standard) | Typically < 50 (classified as a very strong antioxidant)[2] |
Experimental Protocols
To ensure reproducibility and critical evaluation of the presented data, the following are detailed methodologies for the key experiments cited.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The test compound (e.g., Celecoxib, this compound) is pre-incubated with the COX enzyme (either COX-1 or COX-2) for a specified period (e.g., 15 minutes) at 37°C.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined time (e.g., 2 minutes).
-
The reaction is terminated by the addition of an acid (e.g., HCl).
-
The production of prostaglandin E2 (PGE2), a product of COX activity, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the levels in a control sample without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable free radical DPPH.
-
Reagents: DPPH solution in methanol, test compound solution, and a standard antioxidant (e.g., ascorbic acid).
-
Procedure:
-
A solution of the test compound at various concentrations is prepared.
-
The test solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging percentage against concentration.[3][4]
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Caption: The NF-κB Signaling Pathway.
Caption: Experimental Workflow for DPPH Assay.
Conclusion
The available evidence on related iridoid glycosides suggests that this compound holds promise as a potent anti-inflammatory agent, potentially with a favorable COX-2 selectivity profile similar to or exceeding that of Celecoxib. Its antioxidant properties represent an additional therapeutic advantage. However, to substantiate these initial findings, direct, head-to-head in vitro and in vivo studies comparing this compound and Celecoxib are imperative. Future research should focus on determining the precise IC50 values of this compound for COX-1 and COX-2, elucidating its effects on the NF-κB signaling pathway, and evaluating its efficacy in animal models of inflammation. Such studies will be critical in ascertaining the true therapeutic potential of this compound as a viable alternative or adjunct to existing anti-inflammatory drugs.
References
- 1. inotiv.com [inotiv.com]
- 2. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Statistical Analysis of In Vitro Data for Novel Compounds: A Case Study Approach with Durantoside I
Introduction
Durantoside I is a natural compound that, like many phytochemicals, holds potential for therapeutic applications. A critical step in evaluating such compounds is the rigorous in vitro analysis of their biological activities. This guide provides a comprehensive overview of the statistical analysis and experimental methodologies required to assess the anti-inflammatory and antioxidant properties of a compound like this compound. While specific experimental data for this compound is not extensively available in the public domain, this document serves as a roadmap for researchers, scientists, and drug development professionals on how to conduct and interpret such analyses. We will explore the standard experimental protocols and data presentation techniques, alongside visualizations of key signaling pathways and workflows.
In Vitro Anti-inflammatory Activity Assessment
The inflammatory response is a complex process involving various cell types and signaling molecules. In vitro assays are essential for dissecting the specific mechanisms by which a compound may exert anti-inflammatory effects. These assays typically involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the effect of the test compound on the subsequent inflammatory cascade.
Common Experimental Assays:
| Assay | Principle | Key Parameters Measured | Cell Line Example |
| Nitric Oxide (NO) Assay | Measures the production of nitric oxide, a key inflammatory mediator, by macrophages. | Nitrite concentration (a stable product of NO) | RAW 264.7 |
| Cytokine Production Assay (ELISA) | Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released by immune cells. | Cytokine concentration (pg/mL or ng/mL) | THP-1, RAW 264.7 |
| Cyclooxygenase (COX) Enzyme Inhibition Assay | Determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis. | IC50 value (concentration for 50% inhibition) | Cell-free or cell-based assays |
| NF-κB Reporter Assay | Measures the activation of the NF-κB transcription factor, a central regulator of inflammation. | Luciferase activity | HEK293T |
Experimental Protocol: Nitric Oxide Assay in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or other test compounds) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, and the cells are incubated for 24 hours.
-
Nitrite Measurement: After incubation, the supernatant is collected, and the nitrite concentration is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined by non-linear regression analysis.
In Vitro Antioxidant Activity Assessment
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidant assays evaluate a compound's capacity to neutralize free radicals and mitigate oxidative damage.
Common Experimental Assays:
| Assay | Principle | Key Parameters Measured |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.[1] | IC50 value (concentration for 50% scavenging) |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation.[1] | Trolox Equivalent Antioxidant Capacity (TEAC) |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | ORAC value (µmol Trolox equivalents/g) |
| Cellular Antioxidant Activity (CAA) Assay | Quantifies the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant measure. | CAA value |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of this compound are added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined from a dose-response curve.
Key Signaling Pathways in Inflammation
Understanding the molecular mechanisms underlying a compound's activity is crucial. For anti-inflammatory effects, two key signaling pathways are often investigated: the NF-κB and MAPK pathways.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Caption: The general cascade of the MAPK signaling pathway.
Experimental Workflow for Compound Evaluation
A systematic workflow is essential for the efficient and effective evaluation of a novel compound.
Caption: A typical experimental workflow for in vitro compound evaluation.
While specific in vitro data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies and analytical frameworks presented in this guide provide a robust foundation for its investigation. By employing a systematic approach that includes a panel of anti-inflammatory and antioxidant assays, coupled with mechanistic studies of key signaling pathways, researchers can effectively characterize the therapeutic potential of novel natural compounds. The clear presentation of quantitative data in tables and the visualization of complex biological processes are paramount for accurate interpretation and communication of scientific findings. This guide serves as a valuable resource for professionals in the field of drug discovery and development, enabling them to conduct and interpret in vitro studies with a high degree of scientific rigor.
References
Safety Operating Guide
Prudent Disposal of Durantoside I: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before proceeding with disposal, ensure that all personnel handling Durantoside I are equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Although not classified as a hazardous substance in all available safety data sheets, treating it with caution as a potentially bioactive, uncharacterized chemical waste is a prudent measure.
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound and contaminated materials.
-
Waste Identification and Segregation :
-
Solid Waste : Collect any solid this compound, contaminated spatulas, weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible hazardous waste container. Common solvents for this compound include DMSO, methanol, and ethanol.[1] These should be disposed of as flammable organic solvent waste. Do not mix with aqueous waste or incompatible chemicals.
-
Sharps Waste : Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Management :
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[2][3]
-
Ensure containers are tightly sealed when not in use to prevent spills and evaporation.[2][3]
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and the solvent composition with approximate percentages.[2] Avoid using chemical formulas or abbreviations.
-
-
Storage of Waste :
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Do not store waste containers near sinks or floor drains.[2]
-
-
Disposal Request :
-
Once the waste container is full (typically no more than 75% capacity) or has been accumulating for a set period (e.g., 150 days for laboratory chemical waste), arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[4]
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound, or solutions containing it, down the sink.[5]
-
DO NOT dispose of solid this compound waste in the regular trash.
-
DO NOT allow for the evaporation of solvents as a means of disposal.[3]
Hazardous Waste Classification Thresholds
The following table provides general thresholds that often define a chemical waste as hazardous, according to regulatory guidelines. While this compound itself is not specifically listed with these characteristics, any solutions or mixtures should be evaluated against these criteria.
| Characteristic | Regulatory Threshold |
| Ignitability | Flash point < 140°F (60°C)[2] |
| Corrosivity | pH ≤ 2 or pH ≥ 12.5[2] |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases when mixed with water |
| Toxicity | Contains specific listed toxic chemicals above their regulatory concentration limits |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. This compound | CAS:53526-67-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. mcneese.edu [mcneese.edu]
- 3. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Durantoside I
Essential Safety and Handling Guide for Durantoside I
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C26H32O13 | [1] |
| Molecular Weight | 552.524 g/mol | [1] |
| Appearance | Solid at room temperature | [1] |
| Density | 1.5 ± 0.1 g/cm3 | [1] |
| Boiling Point | 771.6 ± 60.0 °C at 760 mmHg | [1] |
| Flash Point | 256.0 ± 26.4 °C | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following PPE should be worn at all times in the laboratory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically impermeable gloves. | Prevents skin contact with the compound.[3][4] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects eyes from splashes or dust.[3][5][6] |
| Body Protection | A long-sleeved laboratory coat or a chemical-resistant suit. | Prevents contamination of personal clothing and skin.[5][7] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. In well-ventilated areas, a dust mask may be sufficient for handling the powder form to avoid aerosol formation. | Protects against inhalation of dust or aerosols.[3][6] |
Safe Handling Procedures
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Use spark-proof and explosion-proof equipment if large quantities are being handled, although the risk is low given the high flash point.[3]
General Practices:
-
Avoid contact with skin and eyes.[3]
-
Prevent the formation of dust and aerosols during handling.[3]
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory area.[8]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring laboratory and environmental safety.
Storage
Store this compound containers tightly closed in a dry, cool, and well-ventilated place.[3] Keep it separate from foodstuff containers and incompatible materials.[3]
Spill and Leak Procedures
-
Personal Precautions: Wear appropriate PPE, including chemical-impermeable gloves and eye protection. Ensure adequate ventilation and remove all sources of ignition.[3]
-
Containment and Cleanup: Prevent further spillage if it is safe to do so. Collect the spilled material and place it in a suitable, closed container for disposal. Use spark-proof tools for cleanup.[3]
-
Environmental Precautions: Do not let the chemical enter drains, as its environmental impact is not fully known.[3]
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[9] The material can be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[3] Do not dispose of it in sewer systems.[3]
Procedural Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
- 1. invivochem.com [invivochem.com]
- 2. This compound | CAS:53526-67-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. growsafe.co.nz [growsafe.co.nz]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. bvl.bund.de [bvl.bund.de]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. compo-expert.com [compo-expert.com]
- 9. osha.gov [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
